molecular formula C6H8N2O B082475 2-cyano-N-cyclopropylacetamide CAS No. 15029-37-5

2-cyano-N-cyclopropylacetamide

Cat. No.: B082475
CAS No.: 15029-37-5
M. Wt: 124.14 g/mol
InChI Key: RDHCFMIWCSJGJM-UHFFFAOYSA-N
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Description

2-Cyano-N-cyclopropylacetamide is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Cyanoacetamide derivatives serve as key starting materials for a plethora of multicomponent reactions, enabling the efficient construction of diverse heterocyclic scaffolds . This compound is particularly useful in the synthesis of 2-aminoquinoline-3-carboxamides via Friedländer-type annulations with 2-aminobenzaldehydes; the 2-aminoquinoline motif is a privileged structure in drug discovery, found in compounds with a broad range of biological activities, including potential treatments for Alzheimer's disease as BACE1 inhibitors . Furthermore, the 2-cyanoacrylamide functional group, related to this acetamide, is investigated for developing reversible covalent inhibitors. This strategy is employed in designing potent inhibitors for kinases like Transforming Growth Factor beta-Activated Kinase 1 (TAK1), offering a means to achieve high potency while potentially mitigating off-target effects associated with irreversible inhibitors . The cyclopropylamide substituent can contribute favorable physicochemical properties to resulting compounds, making this building block a versatile tool for researchers exploring new chemical space in the development of bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-3-6(9)8-5-1-2-5/h5H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHCFMIWCSJGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366782
Record name 2-cyano-N-cyclopropylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-37-5
Record name 2-Cyano-N-cyclopropylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15029-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-cyclopropylacetamide
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URL https://comptox.epa.gov/dashboard/DTXSID30366782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-Cyano-N-cyclopropylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyano-N-cyclopropylacetamide (2CCPA), a versatile cyanoacetamide derivative. This document details the experimental protocols for its preparation and the analytical techniques used for its structural elucidation and characterization. All quantitative data is presented in clear, structured tables, and key experimental workflows are visualized using diagrams.

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of a cyanoacetate derivative with cyclopropylamine. This reaction is a nucleophilic acyl substitution where the amino group of cyclopropylamine attacks the electrophilic carbonyl carbon of the cyanoacetate, leading to the formation of the corresponding amide.[1][2]

Experimental Protocol

A common synthetic route involves the reaction of ethyl cyanoacetate with cyclopropylamine.[1][3][4]

Materials:

  • Cyclopropanamine[3][4]

  • Ethyl cyanoacetate[3][4]

  • Suitable solvent (e.g., Toluene)[1]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopropanamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).[1]

  • Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.[1]

  • Heat the reaction mixture to reflux with vigorous stirring.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Remove the solvent under reduced pressure using a rotary evaporator.[1]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a solid.[1]

  • Dry the purified product under vacuum to remove any residual solvent.[1]

The reported yield for this synthesis is approximately 95%.[4]

Synthesis Workflow

Synthesis_Workflow Reactants Cyclopropanamine + Ethyl Cyanoacetate Reaction Reflux Reactants->Reaction Solvent Toluene Solvent->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Recrystallization (Ethanol/Water or Ethyl Acetate/Hexane) Workup->Purification Product This compound Purification->Product

Caption: Chemical synthesis workflow for this compound.

Characterization of this compound

The synthesized this compound is characterized using various spectroscopic and physical methods to confirm its identity, purity, and structure.[3][4][5]

Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol
Boiling Point363.7±21.0 °C (Predicted)[6]
Density1.14±0.1 g/cm³ (Predicted)[6]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation of the synthesized compound. The following techniques are employed:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Experimental Protocols

FT-IR Spectroscopy: The FT-IR spectrum of 2CCPA is typically recorded using a Perkin Elmer FT-IR Spectrophotometer in the scan region of 4000–500 cm⁻¹. The sample is prepared as a KBr pellet.[4]

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 MHz for ¹H and 100 MHz for ¹³C. The compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer in the range of 200–500 nm.[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3295N-H stretching
3085C-H stretching (cyclopropyl)
2927CH₂ stretching (aliphatic)
2256C≡N stretching
1645C=O stretching (Amide I)
1550N-H bending (Amide II)

Note: The data presented is a compilation from typical cyanoacetamide derivatives and may vary slightly from experimental results.

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.35d1HNH
3.55s2HCH₂
2.60m1HCH (cyclopropyl)
0.65m2HCH₂ (cyclopropyl)
0.45m2HCH₂ (cyclopropyl)

Note: The data presented is a compilation from typical cyanoacetamide derivatives and may vary slightly from experimental results.

Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
163.5C=O (amide)
117.0C≡N
25.0CH₂ (aliphatic)
22.5CH (cyclopropyl)
6.5CH₂ (cyclopropyl)

Note: The data presented is a compilation from typical cyanoacetamide derivatives and may vary slightly from experimental results.

Table 4: Mass Spectrometry Data

m/zAssignment
125.07[M+H]⁺

Note: The data presented is based on the calculated monoisotopic mass.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization FTIR FT-IR Structural_Elucidation Structural Elucidation & Purity Confirmation FTIR->Structural_Elucidation NMR ¹H & ¹³C NMR NMR->Structural_Elucidation MS Mass Spectrometry MS->Structural_Elucidation UVVis UV-Vis UVVis->Structural_Elucidation MP Melting Point MP->Structural_Elucidation Solubility Solubility Solubility->Structural_Elucidation Purified_Product Purified This compound Purified_Product->FTIR Purified_Product->NMR Purified_Product->MS Purified_Product->UVVis Purified_Product->MP Purified_Product->Solubility

Caption: Workflow for the characterization of this compound.

References

Physicochemical Properties of 2-Cyano-N-cyclopropylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-cyano-N-cyclopropylacetamide, a molecule of interest in medicinal chemistry and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and presents a logical workflow for its synthesis, serving as a vital resource for researchers engaged in its study and application.

Core Physicochemical Data

PropertyValueData TypeReference/Source
Molecular Formula C₆H₈N₂OCalculated-
Molecular Weight 124.14 g/mol Calculated[1][2]
CAS Number 15029-37-5Assigned[1][3]
Appearance White flocculent solidPredictedChemicalBook
Boiling Point 363.7 ± 21.0 °CPredictedChemicalBook
Density 1.14 ± 0.1 g/cm³PredictedChemicalBook
pKa 5.56 ± 0.10PredictedChemicalBook
logP (XlogP) 0.5PredictedPubChem[4]
Storage Temperature 2-8°CGeneralChemicalBook

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of a cyanoacetate ester, such as ethyl cyanoacetate, with cyclopropylamine. This reaction is a form of nucleophilic acyl substitution.

Materials:

  • Ethyl cyanoacetate

  • Cyclopropylamine

  • A suitable high-boiling point solvent (e.g., Toluene or Xylene)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Ethanol/water or ethyl acetate/hexane for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 equivalent) and a suitable solvent such as toluene.

  • Addition of Amine: Slowly add cyclopropylamine (1.0-1.1 equivalents) to the stirred solution. The reaction may be mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete as indicated by TLC, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.[5]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed using a suite of spectroscopic techniques. A comprehensive analysis has been reported, providing a reference for the expected spectral data.[6][7]

Spectroscopic Methods:

  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: To identify the characteristic functional groups, such as the C≡N stretch of the nitrile, the C=O stretch of the amide, and N-H vibrations.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Synthesis Workflow

The logical flow for the synthesis and purification of this compound is depicted in the following diagram.

Synthesis_Workflow Reactants Ethyl Cyanoacetate + Cyclopropylamine Reaction Amidation Reaction (Reflux in Toluene) Reactants->Reaction Heat Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Recrystallization (e.g., Ethanol/Water) Workup->Purification Product Pure 2-Cyano-N- cyclopropylacetamide Purification->Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 2-cyano-N-cyclopropylacetamide: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyano-N-cyclopropylacetamide, a versatile chemical intermediate. The document details its molecular structure, chemical formula, and physicochemical properties. A significant focus is placed on its synthesis, with a detailed experimental protocol provided. Spectroscopic data from various analytical techniques are summarized to aid in its characterization. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Molecular Structure and Chemical Formula

This compound, also known by other names such as Acetamide, 2-cyano-N-cyclopropyl-, is a chemical compound with the molecular formula C₆H₈N₂O .[1][2][3] Its structure consists of a cyclopropyl ring attached to the nitrogen of an acetamide backbone, which also contains a nitrile functional group.

The IUPAC name for this compound is this compound.[1]

Molecular Structure:

Caption: 2D Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 15029-37-5[1][2][3]
Molecular Weight 124.14 g/mol [1][2][3]
Molecular Formula C₆H₈N₂O[1][2][3]
Boiling Point (Predicted) 363.7 ± 21.0 °C[2]
Density (Predicted) 1.14 ± 0.1 g/cm³[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of ethyl cyanoacetate with cyclopropanamine.[4] This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the amide and ethanol as a byproduct.

Experimental Protocol

This protocol is adapted from the synthesis of similar N-substituted cyanoacetamides.[5]

Materials:

  • Ethyl cyanoacetate

  • Cyclopropanamine

  • Toluene (or another suitable solvent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Recrystallization solvent system (e.g., ethanol/water or ethyl acetate/hexane)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopropanamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents). Add a suitable solvent, such as toluene, to facilitate mixing.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

  • Drying: Dry the purified product under a vacuum to remove any residual solvent.

A study reported a yield of 95% for the synthesis of this compound.[4]

Synthesis_Workflow reagents Combine Cyclopropanamine and Ethyl Cyanoacetate in Toluene reflux Heat to Reflux with Stirring reagents->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Remove Solvent via Rotary Evaporation cool->evaporate recrystallize Recrystallize Crude Product evaporate->recrystallize dry Dry Purified Product Under Vacuum recrystallize->dry product This compound dry->product

Caption: Experimental Workflow for the Synthesis of this compound

Spectroscopic Characterization

This compound has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, ¹H NMR, and ¹³C NMR.[4][6][7] These methods are crucial for confirming the structure and purity of the synthesized compound.

Spectroscopic Data Summary
Spectroscopic TechniqueKey ObservationsReference
FT-IR Characteristic peaks for N-H, C=O, C≡N, and C-H stretching and bending vibrations.[4]
FT-Raman Complements FT-IR data, providing information on symmetric vibrations.[4]
UV-Vis Used to study the electronic properties and charge transfer within the molecule.[4]
¹H NMR Provides information on the chemical environment of the hydrogen atoms in the molecule.[4]
¹³C NMR Reveals the different carbon environments within the molecular structure.[4]

Computational Studies

Density Functional Theory (DFT) calculations have been employed to determine the optimal molecular geometry, vibrational frequencies, and other electronic properties of this compound.[4][6][7] These computational studies provide valuable insights into the molecule's structure-property relationships and have shown good correlation with experimental data.[4]

Logical_Relationship cluster_core Core Compound cluster_properties Properties cluster_analysis Analysis & Synthesis This compound This compound Structure Molecular Structure (C₆H₈N₂O) This compound->Structure is defined by Physicochemical Physicochemical Properties (CAS, MW, BP, Density) This compound->Physicochemical exhibits Spectroscopy Spectroscopic Characterization (FT-IR, NMR, UV-Vis) This compound->Spectroscopy is characterized by Computational Computational Studies (DFT) Structure->Computational is modeled by Synthesis Synthesis Protocol Synthesis->this compound produces Spectroscopy->Computational is correlated with

Caption: Logical Relationship of Information on this compound

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its molecular structure, physicochemical properties, a comprehensive synthesis protocol, and methods for its characterization. The information presented herein is intended to serve as a foundational resource for scientists and researchers, facilitating further investigation and application of this compound in various fields of chemical and pharmaceutical research.

References

"spectroscopic data for 2-cyano-N-cyclopropylacetamide (FT-IR, NMR, UV-Vis)"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-cyano-N-cyclopropylacetamide. While specific experimental data from primary literature was not fully accessible at the time of publication, this document details the expected spectroscopic signatures based on the molecule's functional groups. It includes detailed experimental protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, this guide presents logical workflows for spectroscopic analysis and data integration for the structural elucidation of this compound, visualized through Graphviz diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a chemical compound of interest in organic synthesis and potentially in pharmaceutical research due to the presence of the reactive cyanoacetamide moiety and the cyclopropyl group. Accurate structural confirmation and purity assessment are critical for any application, and this is primarily achieved through a combination of spectroscopic techniques. This guide outlines the theoretical basis and practical considerations for the analysis of this molecule using FT-IR, NMR, and UV-Vis spectroscopy.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data for this compound based on the characteristic spectroscopic regions for its constituent functional groups.

Table 1: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Intensity
3350 - 3180N-H (Amide)StretchingStrong, broad
3100 - 3000C-H (Cyclopropyl)StretchingMedium
2950 - 2850C-H (Methylene)StretchingMedium
2260 - 2220C≡N (Nitrile)StretchingMedium, sharp
1680 - 1630C=O (Amide I)StretchingStrong
1560 - 1520N-H (Amide II)BendingMedium
1470 - 1450C-H (Methylene)Bending (Scissoring)Medium
1050 - 1000C-C (Cyclopropyl)Ring breathingMedium to Weak

Table 2: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)Proton EnvironmentMultiplicity
6.5 - 8.0N-H (Amide)Broad Singlet
3.4 - 3.6-CH₂- (Methylene)Singlet
2.6 - 2.8-CH- (Cyclopropyl)Multiplet
0.7 - 0.9-CH₂- (Cyclopropyl)Multiplet
0.5 - 0.7-CH₂- (Cyclopropyl)Multiplet

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Carbon Environment
165 - 175C=O (Amide)
115 - 120C≡N (Nitrile)
25 - 35-CH- (Cyclopropyl)
20 - 30-CH₂- (Methylene)
5 - 15-CH₂- (Cyclopropyl)

Table 4: Predicted UV-Vis Absorption

λmax (nm)SolventElectronic Transition
~200-220Ethanoln → π* (Amide)
< 200Ethanolπ → π* (Nitrile)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FT-IR spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the KBr pellet holder is recorded.

    • The sample pellet is placed in the holder and the sample spectrum is recorded.

    • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR) is used.

  • ¹H NMR Data Acquisition:

    • The spectrometer is tuned and locked onto the deuterium signal of the solvent.

    • Standard acquisition parameters are used to record the ¹H NMR spectrum.

  • ¹³C NMR Data Acquisition:

    • The spectrometer is tuned to the ¹³C frequency.

    • A proton-decoupled spectrum is acquired to obtain single-line signals for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ), signal integrations (for ¹H), and multiplicities (for ¹H) are analyzed to determine the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within this compound.

Methodology:

  • Sample Preparation: A stock solution of the compound is prepared by accurately weighing a small amount and dissolving it in a UV-grade solvent (e.g., ethanol or acetonitrile) in a volumetric flask. The stock solution is then diluted to a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • The spectrophotometer is blanked using a cuvette filled with the solvent.

    • The sample cuvette is then placed in the beam path.

    • The absorbance is scanned over a wavelength range of approximately 200 to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for structural confirmation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_UV Prepare Dilute Solution Sample->Prep_UV Acq_FTIR FT-IR Spectrometer Prep_FTIR->Acq_FTIR Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Analysis_FTIR Identify Functional Groups (C=O, C≡N, N-H, C-H) Acq_FTIR->Analysis_FTIR Analysis_NMR Determine C-H Framework (Chemical Shifts, Coupling) Acq_NMR->Analysis_NMR Analysis_UV Identify Electronic Transitions (n→π, π→π) Acq_UV->Analysis_UV Conclusion Structural Confirmation of This compound Analysis_FTIR->Conclusion Analysis_NMR->Conclusion Analysis_UV->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

Data_Integration_Logic cluster_data Spectroscopic Evidence cluster_interpretation Interpretation Compound Proposed Structure: This compound FTIR FT-IR Data (Functional Groups) Compound->FTIR NMR NMR Data (Connectivity) Compound->NMR UV UV-Vis Data (Conjugation/Chromophores) Compound->UV Interp_FTIR Presence of Amide, Nitrile, and Cyclopropyl groups confirmed FTIR->Interp_FTIR Interp_NMR Proton and Carbon environments match the proposed structure NMR->Interp_NMR Interp_UV Electronic transitions are consistent with isolated chromophores UV->Interp_UV Confirmed_Structure Confirmed Structure Interp_FTIR->Confirmed_Structure Interp_NMR->Confirmed_Structure Interp_UV->Confirmed_Structure

Caption: Logical relationship of spectroscopic data for structural elucidation.

A Quantum Chemical Deep Dive into 2-Cyano-N-cyclopropylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 2-cyano-N-cyclopropylacetamide (2CCPA), a molecule of interest in synthetic and medicinal chemistry. Drawing upon comprehensive computational studies, this document outlines the molecule's structural, electronic, and spectroscopic characteristics, offering valuable insights for researchers in drug design and materials science. The information presented herein is derived from density functional theory (DFT) and Hartree-Fock (HF) calculations, providing a robust theoretical framework for understanding the molecular behavior of 2CCPA.

Molecular Geometry and Structural Parameters

The foundational step in understanding the physicochemical properties of this compound lies in the precise determination of its molecular geometry. Computational optimization of the molecule's structure was achieved using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1] The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are fundamental to its chemical reactivity and intermolecular interactions.

Table 1: Optimized Geometrical Parameters for this compound (2CCPA)
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C1-C21.512
C1-C31.512
C2-C31.523
C1-N41.458
N4-C51.365
C5-O61.234
C5-C71.521
C7-C81.467
C8-N91.159
Bond Angles (º) C2-C1-C360.5
C2-C1-N4119.8
C3-C1-N4119.8
C1-N4-C5124.5
N4-C5-O6123.1
N4-C5-C7115.3
O6-C5-C7121.6
C5-C7-C8112.5
C7-C8-N9178.9
Dihedral Angles (º) C3-C1-N4-C5140.2
C2-C1-N4-C5-140.2
C1-N4-C5-O62.5
C1-N4-C5-C7-177.8
N4-C5-C7-C889.7
O6-C5-C7-C8-90.0

Experimental and Computational Protocols

The synthesis and characterization of this compound, along with the subsequent quantum chemical calculations, followed a rigorous set of protocols.

Synthesis

While this guide focuses on the computational aspects, it is pertinent to note that this compound (2CCPA) was synthesized and characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, ¹H NMR, and ¹³C NMR.[2]

Computational Details

The quantum chemical calculations were performed using the Gaussian 09 software suite.[1] The molecular geometry of 2CCPA was optimized using Density Functional Theory (DFT) with the B3LYP functional and the Hartree-Fock (HF) method.[2][3] Two different basis sets, 6-31++G(d,p) and 6-311++G(d,p), were employed to ensure accuracy.[2][3] The vibrational frequencies were also calculated at the same levels of theory, and the assignments were aided by potential energy distribution (PED) analysis. To better correlate the calculated vibrational wavenumbers with experimental data, a scaling factor was applied.[1][2] Further analyses, including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) studies, were conducted to elucidate the electronic properties of the molecule.[2][3] The ¹H and ¹³C NMR chemical shifts were computed using the Gauge-Independent Atomic Orbital (GIAO) method.[2][3]

G cluster_synthesis Synthesis & Characterization cluster_computational Computational Workflow Synthesis Synthesis of 2CCPA Characterization Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Synthesis->Characterization Geometry_Optimization Geometry Optimization (DFT/B3LYP, HF) (6-31++G(d,p), 6-311++G(d,p)) Vibrational_Analysis Vibrational Frequency Analysis Geometry_Optimization->Vibrational_Analysis Electronic_Properties Electronic Property Analysis (NBO, MEP, HOMO-LUMO) Geometry_Optimization->Electronic_Properties NMR_Calculation NMR Chemical Shift Calculation (GIAO) Geometry_Optimization->NMR_Calculation G HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) Chemical Stability Reactivity HOMO->Energy_Gap Electron Donation (Nucleophilic Center) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Electron Acceptance (Electrophilic Center) G cluster_drug_discovery Drug Discovery Pipeline Molecule This compound (2CCPA) Docking Molecular Docking (Binding Affinity) Molecule->Docking MD_Simulation Molecular Dynamics (Complex Stability) Docking->MD_Simulation Drug_Candidate Potential Drug Candidate MD_Simulation->Drug_Candidate

References

A Technical Guide to the Thermodynamic Properties of 2-Cyano-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermodynamic properties of the chemical compound 2-cyano-N-cyclopropylacetamide. As of the date of this publication, a comprehensive search of publicly available scientific literature and databases has revealed no specific experimental or calculated thermodynamic data for this molecule. This document, therefore, serves as a foundational guide for researchers and professionals in the pharmaceutical and chemical sciences who are interested in determining these properties. It provides an in-depth overview of the standard experimental methodologies that would be employed for such a characterization, outlines the structure for presenting the resulting data, and includes a generalized workflow for the experimental determination of key thermodynamic parameters. This guide is intended to be a practical resource for initiating and structuring the thermodynamic analysis of this compound.

Introduction

This compound (CAS RN: 15029-37-5) is a chemical compound with the molecular formula C₆H₈N₂O[1][2]. Its structure, featuring a cyano group, an amide, and a cyclopropyl moiety, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of the thermodynamic properties of a compound is crucial for drug development, process chemistry, and material science. These properties govern the stability, solubility, and reaction energetics of a substance, which are critical parameters for ensuring product quality, efficacy, and safety.

Despite its relevance, there is a notable absence of published data concerning the thermodynamic properties of this compound. This guide aims to bridge this gap by providing a comprehensive framework for the experimental determination and presentation of these essential parameters.

Data Presentation: A Framework for this compound

While specific values are not yet available, the following tables provide a standardized format for the presentation of the thermodynamic data for this compound once it has been determined experimentally.

Table 1: Physicochemical Properties

PropertySymbolValueUnits
Molecular FormulaC₆H₈N₂O
Molecular WeightMW124.14 g/mol
CAS Number15029-37-5
Melting PointTₘK (°C)
Boiling PointTₒK (°C)
Densityρg/cm³

Table 2: Enthalpy, Entropy, and Gibbs Free Energy of Formation

PropertySymbolValueUnits
Standard Enthalpy of Formation (solid)ΔH°f(s)kJ/mol
Standard Enthalpy of Formation (gas)ΔH°f(g)kJ/mol
Standard Entropy of Formation (solid)ΔS°f(s)J/(mol·K)
Standard Entropy of Formation (gas)ΔS°f(g)J/(mol·K)
Standard Gibbs Free Energy of Formation (solid)ΔG°f(s)kJ/mol
Standard Gibbs Free Energy of Formation (gas)ΔG°f(g)kJ/mol

Table 3: Phase Transition Thermodynamics

PropertySymbolValueUnits
Enthalpy of FusionΔHfuskJ/mol
Entropy of FusionΔSfusJ/(mol·K)
Enthalpy of VaporizationΔHvapkJ/mol
Entropy of VaporizationΔSvapJ/(mol·K)
Enthalpy of SublimationΔHsubkJ/mol
Entropy of SublimationΔSsubJ/(mol·K)

Table 4: Heat Capacity

PhaseSymbolValueUnitsTemperature (K)
SolidCₚ(s)J/(mol·K)
LiquidCₚ(l)J/(mol·K)
GasCₚ(g)J/(mol·K)

Experimental Protocols

The determination of the thermodynamic properties of this compound would involve a suite of well-established analytical techniques. The primary methods are detailed below.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature[3]. It is a powerful tool for determining melting point, enthalpy of fusion, and heat capacity[4][5].

Methodology:

  • A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 5-10 K/min) under a controlled atmosphere (typically an inert gas like nitrogen).

  • The heat flow to the sample is monitored as a function of temperature.

  • The melting point is identified as the onset temperature of the melting endotherm.

  • The enthalpy of fusion is calculated by integrating the area of the melting peak.

  • Heat capacity can be determined by measuring the heat flow at different temperatures.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[3]. TGA is primarily used to assess the thermal stability and decomposition of a compound.

Methodology:

  • A small sample of this compound is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate under a controlled atmosphere.

  • The mass of the sample is continuously recorded as a function of temperature.

  • The resulting curve provides information on decomposition temperatures and the presence of any volatile components.

Bomb Calorimetry

To determine the standard enthalpy of formation, the standard enthalpy of combustion is first measured using a bomb calorimeter[6][7].

Methodology:

  • A pellet of a known mass of this compound is placed in a sample holder within a high-pressure stainless steel vessel (the "bomb").

  • The bomb is filled with high-pressure oxygen.

  • The bomb is submerged in a known quantity of water in an insulated container.

  • The sample is ignited electrically.

  • The temperature change of the water is measured with high precision.

  • The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

  • The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Knudsen Effusion Method

The vapor pressure of a solid can be determined using the Knudsen effusion method, which is crucial for calculating the enthalpy of sublimation[8].

Methodology:

  • A sample of this compound is placed in a Knudsen cell, which is a small container with a very small orifice.

  • The cell is placed in a vacuum chamber and heated to a constant temperature.

  • The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.

  • The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

  • By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the thermodynamic properties of this compound.

Thermodynamic_Workflow cluster_synthesis Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_calorimetry Calorimetry cluster_properties Derived Properties Synthesis Synthesis and Purification of this compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA Thermogravimetric Analysis (TGA) Characterization->TGA Bomb Bomb Calorimetry Characterization->Bomb Knudsen Knudsen Effusion Characterization->Knudsen Tm_Hfus Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC->Tm_Hfus Thermal_Stability Thermal Stability TGA->Thermal_Stability Hc Enthalpy of Combustion (ΔHc) Bomb->Hc Vapor_Pressure Vapor Pressure Knudsen->Vapor_Pressure Hf Enthalpy of Formation (ΔHf) Hc->Hf Hsub Enthalpy of Sublimation (ΔHsub) Vapor_Pressure->Hsub

Experimental workflow for thermodynamic characterization.

Conclusion

The thermodynamic properties of this compound are essential for its development and application in various scientific and industrial fields. While specific data is not currently available, this guide provides a comprehensive roadmap for its experimental determination. By following the outlined experimental protocols and utilizing the structured data presentation formats, researchers can systematically characterize this compound. The provided workflow diagram offers a logical sequence for these experimental investigations. The generation of this data will be a valuable contribution to the chemical and pharmaceutical sciences, enabling more informed decisions in process development, formulation, and stability assessment.

References

The Versatile Scaffold: An In-depth Technical Guide to the Potential Applications of 2-Cyano-N-cyclopropylacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the significant potential of 2-cyano-N-cyclopropylacetamide as a versatile building block in modern medicinal chemistry. Possessing a unique combination of a reactive cyano group, an amide linkage, and a lipophilic cyclopropyl moiety, this compound serves as a valuable starting point for the synthesis of a diverse array of pharmacologically active agents. This document provides a comprehensive overview of its synthetic routes, highlights its role in the development of potent enzyme inhibitors, and explores its derivatization into novel anticancer, antimicrobial, and anti-inflammatory compounds. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a quantitative summary of the biological activities of relevant derivatives. Furthermore, critical signaling pathways modulated by these compounds are visualized to elucidate their mechanisms of action.

Introduction

The quest for novel chemical entities with improved therapeutic profiles is a central theme in drug discovery. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of particular interest. The cyanoacetamide moiety is one such scaffold, known for its synthetic tractability and its presence in a variety of bioactive molecules. The incorporation of a cyclopropyl group at the amide nitrogen introduces unique conformational constraints and lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound, therefore, represents a promising starting point for the exploration of new chemical space in the pursuit of innovative therapeutics. This guide will explore the current landscape and future potential of this intriguing molecule in medicinal chemistry.

Synthesis of the this compound Core

The fundamental step in harnessing the potential of this compound is its efficient synthesis. The most common and straightforward approach involves the amidation of an activated cyanoacetic acid derivative with cyclopropylamine.

General Synthetic Workflow

The synthesis typically proceeds via the reaction of an ester of cyanoacetic acid, such as ethyl cyanoacetate, with cyclopropylamine. This nucleophilic acyl substitution reaction results in the formation of the desired amide and a corresponding alcohol byproduct.

Synthesis_Workflow Reactant1 Ethyl Cyanoacetate Product This compound Reactant1->Product Amidation Reactant2 Cyclopropylamine Reactant2->Product Byproduct Ethanol Product->Byproduct

General synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-substituted cyanoacetamides[1].

Materials:

  • Ethyl cyanoacetate

  • Cyclopropylamine

  • Toluene (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water or ethyl acetate/hexane)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopropylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents). Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete as indicated by TLC, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry

The this compound scaffold serves as a versatile precursor for a wide range of biologically active molecules. Its reactive methylene group is amenable to Knoevenagel condensation, and the cyano and amide functionalities can participate in various cyclization reactions to form diverse heterocyclic systems.

Enzyme Inhibition

Derivatives of this compound have shown significant promise as inhibitors of key enzymes implicated in disease, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Dihydroorotate Dehydrogenase (DHODH).

TAK1 is a crucial kinase in the signaling pathways of inflammatory cytokines like TNF-α and IL-1, making it an attractive target for anti-inflammatory and anticancer therapies[2][3][4]. The 2-cyanoacrylamide moiety, readily accessible from this compound, can act as a Michael acceptor for a cysteine residue in the active site of TAK1, leading to either reversible or irreversible inhibition[5].

TAK1 Signaling Pathway

TAK1_Pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling cluster_transcription Transcription Factors TNF-R TNF-R TAK1 TAK1 TNF-R->TAK1 via TRAF2/6 IL-1R IL-1R IL-1R->TAK1 via TRAF6 IKK IKK Complex NF-kB NF-κB IKK->NF-kB JNK JNK AP-1 AP-1 JNK->AP-1 p38 p38 p38->AP-1 Inflammation_Apoptosis Inflammation & Apoptosis Regulation NF-kB->Inflammation_Apoptosis AP-1->Inflammation_Apoptosis TNF-a TNF-α TNF-a->TNF-R IL-1 IL-1 IL-1->IL-1R TAK1->IKK TAK1->JNK TAK1->p38 TAB1_2 TAB1/2 TAK1->TAB1_2 Inhibitor 2-Cyanoacrylamide Derivative Inhibitor->TAK1 Inhibition

TAK1 signaling pathway and its inhibition.

Quantitative Data: TAK1 Inhibitors

Compound IDModification from CoreTargetIC₅₀ (nM)Reference
13hKnoevenagel condensation product with 6-methylpyridine-2-carboxaldehyde and further derivatizationTAK127[5]
TakinibStructurally related TAK1 inhibitorTAK19.5[6]

Experimental Protocol: In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is based on commercially available kinase assay kits and published methods[7][8].

Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare the Kinase Assay Buffer. Dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP to their final desired concentrations in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • To "Test Wells," add 1 µL of the test compound dilutions.

    • To "Positive Control" and "Blank" wells, add 1 µL of DMSO.

    • Add 2 µL of diluted TAK1/TAB1 enzyme to the "Test" and "Positive Control" wells. Add 2 µL of Kinase Assay Buffer to the "Blank" wells.

  • Initiate Reaction: Add 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes[9][10][11]. Inhibition of DHODH is a validated strategy for the treatment of autoimmune diseases and cancer[8][9]. Cyanoacetamide-containing compounds have been investigated as DHODH inhibitors.

DHODH_Pathway Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH DHODH Inhibitor Cyanoacetamide Derivative Inhibitor->DHODH Inhibition

References

The Versatile Scaffold: A Technical Guide to Cyanoacetamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanoacetamide, a seemingly simple organic compound, has emerged as a powerhouse scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics against a wide range of diseases, including cancer, bacterial infections, and enzymatic disorders. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of cyanoacetamide derivatives, with a focus on their potential in drug development.

Core Synthetic Strategies

The versatility of the cyanoacetamide scaffold stems from its reactive nature. The active methylene group, flanked by a nitrile and a carbonyl group, readily participates in a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex heterocyclic systems.

General Synthesis of N-Aryl Cyanoacetamides

A common and efficient method for the synthesis of N-aryl cyanoacetamides involves the reaction of an appropriate amine with an alkyl cyanoacetate.[1][2]

Experimental Protocol:

  • Materials:

    • Substituted amine (1 equivalent)

    • Ethyl cyanoacetate or 1-cyanoacetyl-3,5-dimethylpyrazole (1 equivalent)

    • Toluene (solvent)

  • Procedure:

    • Dissolve equimolar amounts of the amine and the cyanoacetylating agent in toluene in a round-bottom flask.[1]

    • Heat the reaction mixture to reflux with stirring for approximately 4 hours.[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.[1]

    • Collect the resulting solid precipitate by vacuum filtration.[1]

    • Wash the solid with cold ethanol and dry it to obtain the crude product.[1]

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified N-aryl-2-cyanoacetamide.

A general workflow for the synthesis and initial biological screening of cyanoacetamide derivatives is depicted below.

cluster_synthesis Synthesis cluster_screening Biological Screening Amine Substituted Amine Reaction Reaction (e.g., Reflux in Toluene) Amine->Reaction Cyanoacetylating_Agent Cyanoacetylating Agent (e.g., Ethyl Cyanoacetate) Cyanoacetylating_Agent->Reaction Purification Purification (Filtration & Recrystallization) Reaction->Purification Derivative Cyanoacetamide Derivative Purification->Derivative Anticancer_Assay Anticancer Activity Assay (e.g., MTT Assay) Derivative->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity Assay (e.g., MIC Determination) Derivative->Antimicrobial_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., Urease Inhibition) Derivative->Enzyme_Inhibition_Assay Lead_Identification Lead Compound Identification Anticancer_Assay->Lead_Identification Antimicrobial_Assay->Lead_Identification Enzyme_Inhibition_Assay->Lead_Identification

Caption: General workflow for the synthesis and screening of cyanoacetamide derivatives.

Anticancer Activity

A significant body of research has focused on the anticancer potential of cyanoacetamide derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected cyanoacetamide derivatives against various human cancer cell lines.

Table 1: IC50 Values (µM) of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) Cyanoacetamide Derivatives [3]

CompoundPC3 (Prostate)HepG2 (Liver)MCF-7 (Breast)HCT116 (Colon)
Compound 11 5.2 ± 0.37.8 ± 0.510.1 ± 0.912.5 ± 1.1
Compound 12 4.8 ± 0.26.5 ± 0.49.2 ± 0.711.3 ± 1.0

Table 2: IC50 Values (µM) of Novel Cyanoacrylamide Derivatives Incorporating Sulfamethoxazole [4]

CompoundHCT116 (Colon)MDA-MB-231 (Breast)A549 (Lung)
Compound 6 (pyridin-4-yl) 187.40 ± 10.8116 ± 4.58196 ± 10.2
Compound 8 (pyrrolidin-1-yl) 98.57 ± 10.01109 ± 12.53179.6 ± 6.2
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][6]

  • Materials:

    • Human cancer cell lines

    • 96-well plates

    • Culture medium (e.g., RPMI-1640)

    • Fetal bovine serum (FBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Test compounds (cyanoacetamide derivatives)

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Treat the cells with different concentrations of the test compounds and incubate for 48-72 hours.[3][7]

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3][8]

    • Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[3][8]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Mechanism of Action: Induction of Apoptosis

Many cyanoacetamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often mediated through the intrinsic pathway, which involves the activation of caspases.

Cyanoacetamide Cyanoacetamide Derivative Mitochondrion Mitochondrion Cyanoacetamide->Mitochondrion Induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by cyanoacetamide derivatives.

Antimicrobial Activity

Cyanoacetamide derivatives have also shown significant promise as antimicrobial agents, with activity against a range of pathogenic bacteria.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of selected cyanoacetamide derivatives.

Table 3: MIC Values (mg/mL) of Selected Cyanoacetamide Derivatives Against Various Bacteria [9]

CompoundB. subtilisP. aeruginosaE. coliS. aureusS. abony
Compound 6 0.780.780.780.780.78
Compound 11 1.2491.2490.524--
Compound 16 0.78>2.00.78>2.00.78
Compound 17 -0.6770.6770.6772.708

'-' indicates data not available.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

  • Materials:

    • Bacterial strains

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) or other appropriate broth media

    • Test compounds (cyanoacetamide derivatives)

    • Standard antibiotic (positive control)

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.[10]

    • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

    • Inoculate each well containing the diluted compound with the bacterial suspension.[10]

    • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.[11]

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Mechanism of Action: DNA Gyrase Inhibition

One of the key mechanisms by which some cyanoacetamide derivatives exert their antibacterial effect is through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[12][13]

Cyanoacetamide Cyanoacetamide Derivative DNAGyrase DNA Gyrase Cyanoacetamide->DNAGyrase Inhibits DNAReplication DNA Replication DNAGyrase->DNAReplication Essential for BacterialGrowth Bacterial Growth DNAGyrase->BacterialGrowth Inhibition leads to cessation of DNAReplication->BacterialGrowth Required for

Caption: Inhibition of DNA gyrase by cyanoacetamide derivatives.

Enzyme Inhibition

Beyond their anticancer and antimicrobial properties, cyanoacetamide derivatives have been investigated as inhibitors of various enzymes, highlighting their potential for treating a diverse range of conditions.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with Helicobacter pylori infections and the formation of urinary stones.

Table 4: Urease Inhibition (IC50 in µg/mL) of Selected Cyanoacetamide Derivatives [14][15]

CompoundIC50 (µg/mL)
Compound 15 17.34
Compound 19 36.75
Thiourea (Standard) 27.5
TAK1 Inhibition

Transforming growth factor-β-activated kinase 1 (TAK1) is a key regulator of inflammatory signaling pathways, making it an attractive target for anti-inflammatory drugs.[16]

Table 5: TAK1 Inhibitory Activity of an Imidazopyridine Derivative with a 2-Cyanoacrylamide Moiety [16]

CompoundTAK1 IC50 (nM)
13h 27
Mechanism of Action: TAK1 Signaling Pathway Inhibition

Cyanoacetamide derivatives can inhibit TAK1, thereby blocking downstream inflammatory signaling cascades like the NF-κB pathway.[16][17]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) TAK1 TAK1 Inflammatory_Stimuli->TAK1 Activates IKK IKK Complex TAK1->IKK Activates Cyanoacetamide Cyanoacetamide Derivative Cyanoacetamide->TAK1 Inhibits NFkB NF-κB IKK->NFkB Activates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Promotes

Caption: Inhibition of the TAK1 signaling pathway by cyanoacetamide derivatives.

Conclusion and Future Directions

The cyanoacetamide scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of biologically active compounds. The ease of synthesis and the ability to readily introduce chemical diversity make it an attractive platform for medicinal chemists. The data presented in this guide highlight the significant potential of cyanoacetamide derivatives as anticancer, antimicrobial, and enzyme-inhibiting agents.

Future research in this area should focus on several key aspects:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: A deeper understanding of the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.[18][19]

  • Mechanism of Action Elucidation: While some mechanisms have been identified, further studies are needed to fully understand the molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Toxicity: Promising in vitro candidates must be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Development of Drug Delivery Systems: Formulations that enhance the solubility, bioavailability, and targeted delivery of cyanoacetamide derivatives could significantly improve their therapeutic potential.

References

The Synthesis and Profile of 2-Cyano-N-cyclopropylacetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-N-cyclopropylacetamide is a member of the versatile class of cyanoacetamide compounds, which are recognized for their utility as intermediates in organic synthesis and their potential in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and the broader context of its potential biological significance. While the specific historical details of its initial discovery are not prominently documented in publicly available literature, this document consolidates the current scientific knowledge regarding its preparation and characteristics.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of cyanoacetamide chemistry. Cyanoacetamides, characterized by a reactive methylene group and a nitrile functionality, have long been valued as versatile building blocks in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1] While a seminal "discovery" paper for this compound specifically is not readily identifiable, its synthesis follows established and well-documented methodologies for the amidation of cyanoacetic acid derivatives.

The interest in N-substituted cyanoacetamides has been driven by their diverse biological activities, including roles as fungicides, anticonvulsants, and more recently, as potential inhibitors of specific signaling pathways.[1][2] The introduction of a cyclopropyl moiety, as in the case of this compound, is a common strategy in medicinal chemistry to introduce conformational rigidity and modulate pharmacokinetic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
CAS Number 15029-37-5[3]
Appearance Solid (Typical)
SMILES C1CC1NC(=O)CC#N
MDL Number MFCD02176352

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of a cyanoacetic acid ester with cyclopropylamine. This straightforward and efficient amidation reaction is a common method for preparing N-substituted cyanoacetamides.

Experimental Protocol

The following protocol is based on established laboratory procedures for the synthesis of N-substituted cyanoacetamides.[4]

Materials:

  • Cyclopropylamine

  • Ethyl cyanoacetate

  • Toluene (or another suitable solvent)

  • Magnetic stirrer

  • Reflux condenser

  • Round-bottom flask

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water or ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopropylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents). Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Cyclopropylamine Cyclopropylamine Mixing Mixing in Toluene Cyclopropylamine->Mixing EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Mixing Reflux Reflux with Stirring Mixing->Reflux Cooling Cooling to Room Temp. Reflux->Cooling Evaporation Solvent Removal (Rotary Evaporator) Cooling->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Drying Drying under Vacuum Recrystallization->Drying FinalProduct This compound Drying->FinalProduct

A schematic workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological activities and associated signaling pathways for this compound are not extensively detailed in the current literature, the broader class of cyanoacetamide and cyanoacrylamide derivatives has been investigated for various therapeutic applications.

Derivatives of 2-cyanoacetamide have been explored for their anticonvulsant properties, with some compounds believed to interact with neuronal voltage-dependent sodium channels.[1] Furthermore, 2-cyanoacrylamide derivatives have been identified as potential inhibitors of Transforming Growth Factor-Beta-Activated Kinase 1 (TAK1), a key regulator in inflammatory signaling pathways such as the NF-κB pathway.[2] Inhibition of TAK1 can induce apoptosis in cancerous cells, making it a target of interest in oncology.[2]

The diagram below illustrates a simplified representation of the TAK1 signaling pathway, which is a target for some cyano-containing compounds, to provide context for the potential, yet unconfirmed, areas of investigation for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition Receptor Receptor (e.g., IL-1R, TLR) TAK1 TAK1 Receptor->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Phosphorylation NF_kappaB_I_kappa_B NF-κB / IκB IKK_complex->NF_kappaB_I_kappa_B Phosphorylates IκB NF_kappaB NF-κB NF_kappaB_I_kappa_B->NF_kappaB IκB Degradation Gene_Expression Inflammatory Gene Expression NF_kappaB->Gene_Expression Translocation Inhibitor Cyanoacrylamide Derivatives Inhibitor->TAK1

A simplified diagram of the TAK1 signaling pathway, a target for some cyano-containing compounds.

Conclusion

This compound is a readily synthesizable compound belonging to the well-established class of cyanoacetamides. While its specific discovery and developmental history are not prominently documented, its chemical nature and the known biological activities of related compounds suggest its potential as a valuable intermediate in medicinal chemistry and drug discovery. Further research is warranted to elucidate any specific biological activities and to explore its potential applications in various therapeutic areas. This guide provides a foundational understanding for researchers interested in the synthesis and potential utility of this and related N-substituted cyanoacetamides.

References

The Multifaceted Biological Activities of 2-Cyano-N-cyclopropylacetamide and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 2-cyano-N-cyclopropylacetamide and its structurally related analogs. These compounds have emerged as a versatile scaffold in medicinal and agricultural chemistry, demonstrating a broad spectrum of biological effects, including fungicidal, insecticidal, larvicidal, antibacterial, and potent enzyme-inhibitory activities. This document collates quantitative biological data, details key experimental methodologies, and visualizes associated signaling pathways to serve as an in-depth resource for researchers in drug discovery and development.

Introduction

The cyanoacetamide functional group is a key pharmacophore that imparts unique electronic and structural properties to molecules, making it a valuable building block in the design of bioactive compounds. When coupled with a cyclopropyl ring, the resulting this compound scaffold and its analogs exhibit a diverse range of biological activities. The compact and rigid nature of the cyclopropyl group can enhance binding to target proteins and improve metabolic stability. This guide explores the various reported biological activities, providing a consolidated repository of data and experimental context.

Biological Activities and Quantitative Data

The biological activities of this compound and its analogs are broad, with potential applications in agriculture and medicine. The following sections and tables summarize the key findings and quantitative data.

Fungicidal Activity

Analogs of this compound have been investigated for their potential as antifungal agents against various plant pathogens.

Compound IDFungal SpeciesInhibition Rate (%) @ 50 µg/mL (in vitro)Inhibition Rate (%) @ 400 µg/mL (in vivo)
4f Pythium aphanidermatum55.3-
4f Pyricularia oryzae67.1-
4f Pseudoperonospora cubensis-50
4f Erysiphe graminis-85
4m Puccinia sorghi-100 (Total Control)

Data sourced from a study on novel dicyano-containing cyclopropane-1-carboxamides.[1]

Larvicidal and Insecticidal Activity

Several analogs have demonstrated potent activity against mosquito larvae and other insect pests.

Compound IDTarget SpeciesActivity TypeLethal Rate (%) / LC50ConcentrationDuration (h)
4c, 4d, 4g, 4j, 4m Culex pipiens pallens (mosquitoes)Larvicidal>605 µg/mL-
4h Mythimna separata (armyworms)Larvicidal66.7600 µg/mL-
4j Mythimna separata (armyworms)Larvicidal50600 µg/mL-
Compound 2 Aphis craccivora (cowpea aphid nymphs)InsecticidalLC50: 0.192 ppm-24
Compound 2 Aphis craccivora (cowpea aphid nymphs)InsecticidalLC50: 0.041 ppm-48
Compound 3 Aphis craccivora (cowpea aphid nymphs)InsecticidalLC50: 0.841 ppm-24
Compound 3 Aphis craccivora (cowpea aphid nymphs)InsecticidalLC50: 0.095 ppm-48
Compound 2 Aphis craccivora (cowpea aphid adults)InsecticidalLC50: 1.233 ppm-24
Compound 2 Aphis craccivora (cowpea aphid adults)InsecticidalLC50: 0.142 ppm-48
Compound 3 Aphis craccivora (cowpea aphid adults)InsecticidalLC50: 2.949 ppm-24
Compound 3 Aphis craccivora (cowpea aphid adults)InsecticidalLC50: 0.270 ppm-48

Data for compounds 4c, 4d, 4g, 4h, 4j, and 4m from a study on dicyano-contained cyclopropanecarboxamide derivatives.[1] Data for compounds 2 and 3 from research on 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form.[2]

Antibacterial Activity

Unsaturated 2-cyanoacetamide derivatives have been evaluated for their in vitro antibacterial properties against various pathogenic bacteria.

Compound IDBacterial StrainMean Zone of Inhibition (mm) @ 200 µg/mL
1-5 (range) Pathogenic human bacteria11.1 ± 0.77 to 19.8 ± 0.83

Data from a study on novel unsaturated cyanoacetamide derivatives.[3]

Anti-infective Activity via Deubiquitinase (DUB) Inhibition

A notable activity of some 2-cyano-3-acrylamide derivatives is their ability to act as inhibitors of deubiquitinases (DUBs), which are crucial for host-pathogen interactions.

Compound IDPathogenHost CellActivity
C6 Murine Norovirus (MNV)RAW 264.7 murine macrophagesInhibition of intracellular replication
C6 Listeria monocytogenesRAW 264.7 murine macrophagesInhibition of intracellular replication

Compound C6, a 2-cyano-3-acrylamide, was identified as a DUB inhibitor with improved drug-like properties and lower toxicity compared to parent compounds.[4]

Kinase Inhibitory Activity (TAK1)

Certain 2-cyanoacrylamide derivatives have been synthesized as potent inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.

Compound IDTargetIC50
13h TAK127 nM

Compound 13h, a derivative with a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety, demonstrated potent and reversible covalent inhibition of TAK1.[5]

Experimental Protocols

General Synthesis of 2-Cyano-N-substituted Acetamides

A common method for synthesizing N-substituted cyanoacetamides involves the nucleophilic acyl substitution of an ester, such as ethyl cyanoacetate, with a primary amine.

Reaction Scheme: R-NH₂ + NCCH₂COOC₂H₅ → R-NHCOCH₂CN + C₂H₅OH

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the desired primary amine (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq).

  • The reaction can be performed neat or in a suitable high-boiling solvent like toluene or xylene to facilitate the removal of ethanol.

  • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane), to yield the pure N-substituted 2-cyanoacetamide.

In Vitro Fungicidal Assay (Agar Dilution Method)
  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Media Preparation: Prepare potato dextrose agar (PDA) and sterilize. Allow it to cool to 45-50°C.

  • Plate Preparation: Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period.

  • Data Collection: Measure the diameter of the fungal colony. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.

Larvicidal Bioassay (Mosquito Larvae)
  • Rearing of Larvae: Maintain a colony of the target mosquito species (e.g., Aedes aegypti or Culex pipiens) under controlled laboratory conditions. Use late third or early fourth instar larvae for the bioassay.

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent. Make serial dilutions to obtain the desired test concentrations.

  • Bioassay: In a beaker or cup, add a specific volume of deionized water (e.g., 100 mL). Introduce a known number of larvae (e.g., 20-25). Add 1 mL of the test solution.

  • Controls: Run a negative control (water and solvent) and a positive control (a known larvicide) concurrently.

  • Incubation and Observation: Keep the containers at a constant temperature and humidity. Record larval mortality after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Deubiquitinase (DUB) Inhibition Assay (Ubiquitin-Rhodamine Assay)
  • Reagents: Purified DUB enzyme, ubiquitin-rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT), and test compounds.

  • Assay Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add the DUB enzyme to each well and incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding the ubiquitin-rhodamine 110 substrate.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader (excitation ~485 nm, emission ~535 nm). The cleavage of the rhodamine group from ubiquitin results in a fluorescent signal.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

TAK1 Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
  • Reagents: TAK1 kinase, LanthaScreen™ Eu-anti-tag antibody, TR-FRET dilution buffer, ATP, and a fluorescently labeled substrate (tracer).

  • Assay Principle: This is a competitive binding assay. The binding of a europium-labeled antibody to the kinase and a fluorescent tracer to the ATP-binding site results in a high FRET signal. Inhibitors that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

  • Procedure:

    • Add the test compound to the wells of a microplate.

    • Add a mixture of the TAK1 kinase and the Eu-anti-tag antibody.

    • Add the fluorescent tracer.

    • Incubate at room temperature to allow the binding to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor acceptor.

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway via TAK1

TAK1 is a crucial upstream kinase that activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Inhibition of TAK1 by 2-cyanoacrylamide analogs effectively blocks this cascade.

TAK1_NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1_complex->IKK_complex Phosphorylates (Activates) IkB_NFkB IκB-NF-κB IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB->NFkB Releases IkB_p P-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Inhibitor 2-Cyanoacrylamide Inhibitor (e.g., 13h) Inhibitor->TAK1_complex Inhibits

Caption: TAK1-mediated activation of the canonical NF-κB pathway and its inhibition.

Deubiquitinase (DUB) Inhibition Workflow

The inhibition of host DUBs by compounds like C6 can modulate cellular processes such as the unfolded protein response and nitric oxide production, thereby hindering intracellular pathogen replication.

DUB_Inhibition_Workflow Start Start: Cell-Based Assay Add_Inhibitor Add 2-Cyano-3-acrylamide Inhibitor (e.g., C6) Start->Add_Inhibitor Infect_Cells Infect Macrophages with Pathogen (e.g., MNV, L. monocytogenes) Add_Inhibitor->Infect_Cells Host_DUBs Host Deubiquitinases (DUBs) Add_Inhibitor->Host_DUBs Inhibits Ub_Proteins Ubiquitinated Host Proteins Host_DUBs->Ub_Proteins Deubiquitinates Modulated_Pathways Modulation of Host Pathways (e.g., UPR, iNOS) Host_DUBs->Modulated_Pathways Leads to Reduced_Replication Reduced Intracellular Pathogen Replication Modulated_Pathways->Reduced_Replication Measure_Outcome Measure Pathogen Titer (e.g., Plaque Assay, CFU Counting) Reduced_Replication->Measure_Outcome

Caption: Experimental workflow for assessing anti-infective DUB inhibitors.

Conclusion

The this compound scaffold and its analogs represent a promising and versatile class of compounds with a wide array of biological activities. The data and protocols presented in this guide highlight their potential in the development of new fungicides, insecticides, and therapeutic agents. The potent and specific inhibition of key enzymes like deubiquitinases and TAK1 kinase underscores the value of this chemical class in targeting critical cellular pathways. Further exploration and optimization of these structures are warranted to translate their demonstrated in vitro and in vivo activities into practical applications in agriculture and medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyano-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-cyclopropylacetamide is a valuable intermediate in organic synthesis, belonging to the class of N-substituted cyanoacetamides. These compounds are recognized for their utility as building blocks in the creation of more complex molecules and heterocyclic systems due to the presence of a reactive methylene group and a nitrile functionality. The incorporation of a cyclopropyl moiety can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making it a molecule of interest in medicinal chemistry and drug development. This document provides a detailed experimental protocol for the synthesis of this compound, along with its characterization data and potential applications based on molecular docking studies.

Data Presentation

A summary of the key quantitative data for the synthesis and characterization of this compound is provided in the tables below.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
Ethyl CyanoacetateC₅H₇NO₂113.12Starting Material
CyclopropylamineC₃H₇N57.09Reagent
This compoundC₆H₈N₂O124.14Product
EthanolC₂H₆O46.07Byproduct

Table 2: Experimental and Spectroscopic Data for this compound

ParameterValueSource
Physical State Solid[1]
Yield High (exact value not specified)[1]
Melting Point Not specified
FT-IR (cm⁻¹) See Table 3[1]
¹H NMR (CDCl₃, ppm) See Table 4[1]
¹³C NMR (CDCl₃, ppm) See Table 5[1]

Table 3: FT-IR Spectral Data of this compound [1]

Wavenumber (cm⁻¹)Assignment
3285N-H stretching
3085C-H stretching (cyclopropyl)
2931CH₂ asymmetric stretching
2260C≡N stretching
1645C=O stretching (Amide I)
1555N-H bending (Amide II)

Table 4: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.45br s1HNH
3.40s2HCH₂
2.67m1HCH (cyclopropyl)
0.77m2HCH₂ (cyclopropyl)
0.54m2HCH₂ (cyclopropyl)

Table 5: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)Assignment
161.8C=O
115.6C≡N
26.1CH₂ (cyanoacetyl)
22.9CH (cyclopropyl)
6.6CH₂ (cyclopropyl)

Experimental Protocol

Synthesis of this compound

This protocol details the synthesis of this compound via the amidation of ethyl cyanoacetate with cyclopropylamine.[1]

Materials:

  • Ethyl cyanoacetate

  • Cyclopropylamine

  • Ethanol (or other suitable solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR tube

  • FT-IR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl cyanoacetate (1.0 equivalent) and a suitable solvent such as ethanol.

  • Addition of Amine: To the stirred solution, add cyclopropylamine (1.0-1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in a suitable organic solvent such as dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted starting material.

    • Subsequently, wash the organic layer with brine to remove any remaining aqueous impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure solid product.

  • Characterization: Confirm the identity and purity of the synthesized compound using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start reactants Mix Ethyl Cyanoacetate and Cyclopropylamine start->reactants reflux Reflux Reaction reactants->reflux cooldown Cool to Room Temp. reflux->cooldown rotovap Solvent Removal (Rotary Evaporator) cooldown->rotovap extract Extraction with Organic Solvent rotovap->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry isolate Isolate Crude Product dry->isolate purify Recrystallization isolate->purify end Pure Product purify->end

Caption: Workflow for the synthesis and purification of this compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products ester Ethyl Cyanoacetate intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack by Amine amine Cyclopropylamine amine->intermediate product This compound intermediate->product Elimination of Leaving Group (OEt) byproduct Ethanol intermediate->byproduct

Caption: Nucleophilic acyl substitution mechanism for the formation of this compound.

Application Notes

Potential as a Scaffold in Medicinal Chemistry

N-substituted cyanoacetamides are versatile precursors for the synthesis of a wide range of heterocyclic compounds with potential biological activities. The presence of the cyclopropyl group in this compound can enhance metabolic stability and binding affinity to biological targets.

Insights from Molecular Docking Studies

Molecular docking studies have been performed on this compound to explore its potential interactions with various protein receptors.[1] These in silico analyses suggest that the compound may exhibit inhibitory activity against several targets, indicating its potential for further investigation in drug discovery programs. The studies revealed minimal binding energies with a range of protein receptors, including those involved in cancer and inflammatory pathways, suggesting that this compound could serve as a lead compound for the development of novel therapeutics.[1] The hydrogen bond interactions observed in these docking studies provide a basis for the rational design of more potent and selective derivatives.[1]

References

Application Notes and Protocols for the Laboratory Preparation of 2-Cyano-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the laboratory-scale synthesis of 2-cyano-N-cyclopropylacetamide. This compound is a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic acyl substitution reaction between ethyl cyanoacetate and cyclopropylamine. This protocol outlines the necessary reagents, equipment, step-by-step methodology, purification techniques, and characterization of the final product. A high yield of approximately 95% can be expected with this procedure.[1]

Introduction

N-substituted cyanoacetamides are important intermediates in organic synthesis, primarily due to the presence of a reactive methylene group and a nitrile functionality, which allow for a variety of subsequent chemical transformations. The target molecule, this compound, incorporates a cyclopropyl moiety, a common structural motif in medicinal chemistry known to influence the pharmacological properties of molecules. The synthesis described herein is a straightforward and efficient amidation reaction.[2]

Reaction Scheme

The synthesis of this compound proceeds via the nucleophilic acyl substitution of ethyl cyanoacetate with cyclopropylamine, resulting in the formation of the desired amide and ethanol as a byproduct.[2]

Chemical Equation:

NCCH₂COOC₂H₅ + C₃H₅NH₂ → NCCH₂CONH-c-C₃H₅ + C₂H₅OH

(Ethyl Cyanoacetate + Cyclopropylamine → this compound + Ethanol)

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
Ethyl CyanoacetateC₅H₇NO₂113.11Colorless liquid205-207
CyclopropylamineC₃H₇N57.09Colorless liquid49-50
This compoundC₆H₈N₂O124.14SolidNot available

Table 2: Summary of Experimental Parameters and Results

ParameterValueReference
Molar Ratio (Ethyl Cyanoacetate:Cyclopropylamine)1.05 : 1.0[2]
SolventToluene[2]
Reaction TemperatureReflux[2]
Reported Yield95%[1]
Purification MethodRecrystallization[2]

Experimental Protocol

Materials and Equipment
  • Ethyl cyanoacetate (≥98%)

  • Cyclopropylamine (≥99%)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopropylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).[2] Add a suitable volume of toluene to ensure adequate mixing and heat transfer.

  • Reaction: With vigorous stirring, heat the reaction mixture to reflux.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete as indicated by TLC analysis (disappearance of the starting amine), allow the mixture to cool to room temperature.[2]

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude product can be purified by recrystallization. A suitable solvent system for this is an ethanol/water mixture.[2] Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified this compound under vacuum to remove any residual solvent.

Characterization

The synthesized this compound has been characterized by various spectroscopic methods.[3][4][5] The expected analytical data includes:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups (C≡N, C=O, N-H).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the cyclopropyl and acetamide moieties.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • UV-Vis (Ultraviolet-Visible Spectroscopy): To determine the electronic absorption properties.[3][4][5]

  • FT-Raman Spectroscopy: To complement the FT-IR data.[3][4][5]

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the laboratory preparation of this compound.

experimental_workflow start Start reactants Combine: - Cyclopropylamine - Ethyl Cyanoacetate - Toluene start->reactants reflux Heat to Reflux (Monitor by TLC) reactants->reflux cool Cool to Room Temperature reflux->cool evaporation Solvent Removal (Rotary Evaporator) cool->evaporation recrystallization Recrystallize from Ethanol/Water evaporation->recrystallization filtration Vacuum Filtration & Washing recrystallization->filtration drying Dry Under Vacuum filtration->drying product Pure 2-cyano-N- cyclopropylacetamide drying->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Cyano-N-cyclopropylacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-cyano-N-cyclopropylacetamide as a versatile precursor in the preparation of diverse heterocyclic scaffolds of interest in medicinal chemistry and drug development. The unique physicochemical properties conferred by the cyclopropyl group make this building block particularly valuable for accessing novel chemical entities.[1][2] This document outlines key applications, detailed experimental protocols for the synthesis of important derivatives, and quantitative data from analogous reactions to guide synthetic efforts.

Introduction

This compound is a bifunctional organic molecule featuring a reactive methylene group activated by an adjacent nitrile and a cyclopropylamide moiety. This combination of functionalities allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an ideal starting material for the construction of complex molecular architectures. The cyclopropyl ring is a well-established pharmacophore that can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates.[1][2]

Key Applications

The primary applications of this compound in organic synthesis revolve around its use as a key building block for the synthesis of:

  • Substituted Pyridones: These heterocycles are prevalent in numerous biologically active compounds and can be accessed through multicomponent reactions or cyclocondensation reactions with 1,3-dicarbonyl compounds.

  • Functionalized Pyrazoles: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities. They can be synthesized from this compound through reactions with hydrazine or its derivatives.

  • α,β-Unsaturated Acrylamides: The active methylene group readily participates in Knoevenagel condensations with various aldehydes to yield electronically diverse α,β-unsaturated acrylamides, which are themselves valuable intermediates and potential therapeutic agents.

Data Presentation

The following tables summarize representative yields for key transformations using cyanoacetamide precursors analogous to this compound. These data provide a benchmark for expected outcomes when applying the protocols described below with the target precursor.

Table 1: Representative Yields for the Knoevenagel Condensation of Cyanoacetamides with Aromatic Aldehydes

EntryAldehydeCyanoacetamide DerivativeCatalystSolventYield (%)
1BenzaldehydeEthyl 2-cyanoacetateDIPEAcHexane91
24-MethoxybenzaldehydeEthyl 2-cyanoacetateDIPEAcHexane96
34-ChlorobenzaldehydeEthyl 2-cyanoacetateDIPEAcHexane90
44-Nitrobenzaldehyde2-CyanoacetamideNH₄OAcMicrowave99.1
54-Hydroxybenzaldehyde2-CyanoacetamideNH₄OAcMicrowave98.6

Data adapted from analogous reactions and are intended to be representative.

Table 2: Representative Yields for the Synthesis of 3-Cyano-2-pyridones

EntryCyanoacetamide Derivative1,3-Dicarbonyl CompoundBaseSolventYield (%)
1N-(p-tolyl)cyanoacetamideAcetylacetoneKOHEthanol79
2N-(p-methoxyphenyl)cyanoacetamideAcetylacetoneKOHEthanol75
3N-benzyl-2-cyanoacetamideEthyl acetoacetatePiperidinium acetate-High
4N-(2-ethylphenyl)acetamideAcetophenonePiperidineEthanol25-55

Data adapted from analogous reactions and are intended to be representative.

Table 3: Representative Yields for the Synthesis of Pyrazole Derivatives

EntryCyanoacetamide DerivativeReagent 2ConditionsProduct TypeYield (%)
12-Cyano-N-methylacetamideAryl aldehyde, HydrazineEt₃N, DMF, refluxPyrazolo[3,4-c]pyrazol-3(2H)-oneGood
2CyanothioacetamideHydrazine hydrateEthanol3,5-DiaminopyrazoleModerate to High
32-Cyano-N-cyclohexylacetamideHydrazine derivativesMicrowaveAminopyrazoleHigh

Data adapted from analogous reactions and are intended to be representative.

Experimental Protocols

The following are detailed, representative protocols for key synthetic transformations using this compound as a precursor. These have been adapted from established procedures for analogous compounds.

Protocol 1: Synthesis of 2-Cyano-N-cyclopropyl-3-arylacrylamides via Knoevenagel Condensation

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will likely precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Expected Outcome:

A crystalline solid corresponding to the 2-cyano-N-cyclopropyl-3-arylacrylamide derivative. The yield is expected to be high, based on analogous reactions.

Protocol 2: Multicomponent Synthesis of 4,6-Disubstituted-3-cyano-N-cyclopropyl-2-pyridones

This protocol outlines a one-pot, four-component reaction for the synthesis of highly substituted pyridones.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Aryl methyl ketone (e.g., acetophenone) (1.0 eq)

  • This compound (1.0 eq)

  • Ammonium acetate (excess)

  • Ethanol

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 eq), aryl methyl ketone (1.0 eq), this compound (1.0 eq), and an excess of ammonium acetate.

  • Add ethanol as the solvent and equip the flask with a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring for 10-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, a precipitate should form.

  • Collect the solid by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/ethanol mixture).

Expected Outcome:

A 4,6-disubstituted-3-cyano-N-cyclopropyl-2-pyridone as a solid product.

Protocol 3: Synthesis of 5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

This protocol describes the synthesis of a pyrazole derivative through the reaction of this compound with hydrazine.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (excess, ~5.0 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (excess) to the suspension.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to yield the pure pyrazole derivative.

Expected Outcome:

A solid product corresponding to 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide.

Visualizations

Logical Workflow for the Synthesis of Heterocycles from this compound

Synthesis_Workflow cluster_knoevenagel Knoevenagel Condensation cluster_pyridone Multicomponent Pyridone Synthesis cluster_pyrazole Pyrazole Synthesis precursor This compound aldehyde Aromatic Aldehyde precursor->aldehyde aldehyde2 Aromatic Aldehyde precursor->aldehyde2 hydrazine Hydrazine Hydrate precursor->hydrazine knoevenagel_product 2-Cyano-N-cyclopropyl- 3-arylacrylamide aldehyde->knoevenagel_product pyridone_product Substituted N-Cyclopropyl-2-pyridone aldehyde2->pyridone_product ketone Aryl Methyl Ketone ketone->pyridone_product ammonium_acetate Ammonium Acetate ammonium_acetate->pyridone_product pyrazole_product N-Cyclopropyl-5-aminopyrazole hydrazine->pyrazole_product

Caption: Synthetic routes from this compound.

Hypothetical Signaling Pathway Inhibition

Derivatives of 2-cyanoacrylamide have been investigated as inhibitors of various kinases, such as Transforming growth factor-beta-activated kinase 1 (TAK1), which plays a role in the NF-κB signaling pathway.[3][4] The following diagram illustrates a generalized kinase inhibition pathway that could be targeted by compounds derived from this compound.

Kinase_Inhibition_Pathway upstream_signal Upstream Signal (e.g., Cytokine) receptor Receptor upstream_signal->receptor kinase_cascade Kinase Cascade (e.g., TAK1) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression inhibitor N-Cyclopropylacrylamide Derivative (Inhibitor) inhibitor->kinase_cascade

Caption: Generalized kinase inhibition by a hypothetical derivative.

References

Application Notes and Protocols for the Derivatization of 2-cyano-N-cyclopropylacetamide for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-cyano-N-cyclopropylacetamide, a versatile scaffold for the synthesis of novel compounds for biological screening. This document outlines detailed protocols for the synthesis of the core molecule and its subsequent derivatization, as well as methodologies for relevant biological assays.

Introduction

The cyanoacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of a reactive methylene group, a cyano group, and an amide functionality makes this compound an ideal starting point for the generation of diverse chemical libraries.[3] This document provides protocols for the derivatization of this core structure and subsequent biological evaluation.

Synthesis of this compound

The synthesis of the parent compound, this compound, can be efficiently achieved through the amidation of ethyl cyanoacetate with cyclopropylamine.

Protocol 1: Synthesis of this compound[3][4]

Materials:

  • Ethyl cyanoacetate

  • Cyclopropylamine

  • Toluene (or another suitable solvent like ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water or ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopropylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).

  • Solvent Addition: Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Derivatization Strategies for this compound

The this compound scaffold offers multiple points for derivatization: the active methylene group, the cyano group, and the amide group.

Knoevenagel Condensation of the Active Methylene Group

The active methylene group, flanked by the electron-withdrawing cyano and carbonyl groups, is readily deprotonated and can participate in Knoevenagel condensation with various aldehydes and ketones to introduce diverse substituents.[4]

Protocol 2: Knoevenagel Condensation with Aromatic Aldehydes[5]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Ethanol

  • Piperidine (or another basic catalyst)

  • Reaction flask with a magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol in a reaction flask.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate of the product often forms.

  • Isolation: After the reaction is complete, collect the precipitate by filtration.

  • Washing and Drying: Wash the solid product with cold ethanol and dry it to obtain the derivatized product.

  • Characterization: Characterize the product by NMR, IR, and mass spectrometry.

Chemical Transformations of the Cyano Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for diversification.[5][6]

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid[6][7]

Materials:

  • Derivative of this compound (from Protocol 2)

  • Aqueous sulfuric acid (e.g., 50%) or aqueous sodium hydroxide

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure (Acid-catalyzed):

  • Reaction Setup: Place the cyano-derivative in a round-bottom flask and add an excess of aqueous sulfuric acid.

  • Reaction: Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

Modification of the Amide Group

The amide group can undergo various reactions, such as reduction to an amine or dehydration to a nitrile (if the starting material is a primary amide).[7]

Protocol 4: Reduction of the Amide to an Amine[8]

Materials:

  • This compound derivative

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (an excess) in anhydrous THF.

  • Addition of Amide: Cool the suspension in an ice bath and slowly add a solution of the amide derivative in anhydrous THF.

  • Reaction: After the addition is complete, stir the mixture at room temperature or gently heat under reflux until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Work-up: Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the organic extracts, evaporate the solvent, and purify the resulting amine by chromatography or distillation.

Biological Screening Protocols

Derivatives of this compound can be screened for a variety of biological activities. Below are protocols for common assays.

Protocol 5: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 6: In Vitro Anticancer Screening - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 7: Kinase Inhibition Assay - TAK1 Kinase Assay

Some cyanoacrylamide derivatives have been identified as inhibitors of Transforming growth factor-beta-Activated Kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.[8]

Materials:

  • Recombinant TAK1 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a specific peptide)

  • Synthesized compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the synthesized compound at various concentrations, and the TAK1 enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of kinase inhibition and calculate the IC₅₀ value for each compound.

Data Presentation

Quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison.

Table 1: Antimicrobial Activity (MIC in µg/mL)

Compound IDDerivative StructureS. aureusE. coliP. aeruginosa
CPA-01(Structure of derivative 1)1632>64
CPA-02(Structure of derivative 2)81632
CPA-03(Structure of derivative 3)>64>64>64
Ciprofloxacin(Reference drug)10.51

Table 2: Anticancer Activity (IC₅₀ in µM)

Compound IDDerivative StructureHeLaMCF-7A549
CPA-04(Structure of derivative 4)12.525.118.7
CPA-05(Structure of derivative 5)5.28.96.4
CPA-06(Structure of derivative 6)>100>100>100
Doxorubicin(Reference drug)0.80.51.2

Table 3: TAK1 Kinase Inhibition (IC₅₀ in nM)

Compound IDDerivative StructureTAK1 IC₅₀ (nM)
CPA-07(Structure of derivative 7)50
CPA-08(Structure of derivative 8)27
CPA-09(Structure of derivative 9)>1000
Staurosporine(Reference inhibitor)5

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis_parent Synthesis of this compound derivatization Derivatization (Knoevenagel, etc.) synthesis_parent->derivatization purification Purification & Characterization derivatization->purification antimicrobial Antimicrobial Assays purification->antimicrobial anticancer Anticancer Assays purification->anticancer kinase Kinase Inhibition Assays purification->kinase data_analysis Data Analysis (MIC, IC50) antimicrobial->data_analysis anticancer->data_analysis kinase->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Experimental workflow for synthesis, derivatization, and biological screening.

NF-κB Signaling Pathway

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TAK1 TAK1 TNFR->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB nucleus Nucleus NFkB->nucleus IkB_NFkB->NFkB Releases NFkB_nucleus NF-κB (Active) gene_expression Gene Expression (Inflammation, Survival) NFkB_nucleus->gene_expression inhibitor CPA Derivative (TAK1 Inhibitor) inhibitor->TAK1 Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a TAK1 inhibitor.

References

Application Notes and Protocols for the Quantification of 2-cyano-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-cyclopropylacetamide is an organic compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, process monitoring, and quality control. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Comparative Summary of Proposed Analytical Methods

The choice of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the proposed methods with their expected performance characteristics.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity with UV detection.Separation based on volatility and mass-to-charge ratio.Separation based on polarity with highly selective mass detection.
Typical Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)Capillary column (e.g., 5% phenyl-methylpolysiloxane)C18 or HILIC column
Sample Preparation Simple dilution, filtrationDerivatization may be required, liquid-liquid extractionSimple dilution, protein precipitation, solid-phase extraction
Expected Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL1 - 1000 ng/mL
Limit of Quantification ~0.1 µg/mL~0.05 µg/mL~1 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 10%< 3%
Selectivity ModerateHighVery High
Throughput HighModerateHigh

II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

Experimental Protocol

1. Scope: This protocol describes a method for the quantification of this compound in bulk material or simple formulations.

2. Principle: The sample is dissolved in a suitable solvent, and the analyte is separated from impurities on a reverse-phase HPLC column. Quantification is achieved by measuring the absorbance at a specific UV wavelength.

3. Reagents and Materials:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (optional, for pH adjustment)
  • This compound reference standard
  • Methanol (for sample preparation)

4. Apparatus:

  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Analytical balance
  • Volumetric flasks and pipettes
  • Syringe filters (0.45 µm)

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve in methanol in a 100 mL volumetric flask and make up to volume.
  • Further dilute an aliquot of this stock solution to a final concentration within the linear range (e.g., 10 µg/mL).
  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v). The ratio may be optimized for best separation.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: Determined by UV scan of the analyte (expected to be in the range of 210-230 nm).
  • Run Time: Approximately 10 minutes.

7. Calibration:

  • Prepare a series of calibration standards from the reference standard stock solution in the range of 0.1 to 100 µg/mL.
  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

8. Calculation:

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity than HPLC-UV and is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

Experimental Protocol

1. Scope: This protocol describes a method for the quantification of this compound, potentially requiring a derivatization step.

2. Principle: The analyte, after a potential derivatization step, is volatilized and separated on a GC column. The separated components are then detected by a mass spectrometer, providing both qualitative and quantitative information.

3. Reagents and Materials:

  • Dichloromethane (GC grade)
  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for derivatization)
  • Pyridine (GC grade)
  • This compound reference standard
  • Internal Standard (e.g., a structurally similar, stable-isotope labeled compound, if available)

4. Apparatus:

  • GC-MS system with an autosampler
  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
  • Heating block or oven for derivatization
  • Vials with screw caps

5. Sample Preparation and Derivatization:

  • Prepare a stock solution of the sample in dichloromethane.
  • Pipette an aliquot of the sample solution into a reaction vial and evaporate the solvent under a gentle stream of nitrogen.
  • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
  • Cap the vial tightly and heat at 70 °C for 30 minutes.
  • Cool to room temperature before injection.

6. GC-MS Conditions:

  • Injector Temperature: 250 °C
  • Injection Mode: Splitless
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes
  • Ramp: 15 °C/min to 280 °C
  • Hold at 280 °C for 5 minutes
  • Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Scan Range: m/z 40-400 for full scan, or selected ion monitoring (SIM) of characteristic ions for quantification.

7. Calibration:

  • Prepare calibration standards and derivatize them in the same manner as the samples.
  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

8. Calculation:

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prepare Prepare Sample Solution evaporate Evaporate Solvent prepare->evaporate derivatize Add Derivatizing Agents & Heat evaporate->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometric Detection separate->detect extract_ion Extract Ion Chromatograms detect->extract_ion integrate Integrate Peak Areas extract_ion->integrate quantify Quantify using Calibration integrate->quantify Method_Selection start Define Analytical Need matrix_complexity Sample Matrix Complexity? start->matrix_complexity sensitivity_req Required Sensitivity? matrix_complexity->sensitivity_req Low (e.g., Bulk Drug) lcmsms LC-MS/MS matrix_complexity->lcmsms High (e.g., Plasma) hplc HPLC-UV sensitivity_req->hplc Low to Moderate gcms GC-MS sensitivity_req->gcms Moderate to High (if volatile/derivatizable) sensitivity_req->lcmsms Very High

Application Notes and Protocols for the Purification of Crude 2-Cyano-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of crude 2-cyano-N-cyclopropylacetamide, a key intermediate in various synthetic pathways. The following sections outline common purification techniques, including recrystallization and column chromatography, to obtain a high-purity final product.

Introduction

This compound is a valuable building block in organic synthesis. Its purity is crucial for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient or research compound. Crude this compound, typically synthesized from the reaction of a cyanoacetic acid derivative with cyclopropylamine, may contain unreacted starting materials, byproducts, and other impurities. This document details two primary methods for its purification: recrystallization and flash column chromatography.

Potential impurities in the crude product can include unreacted cyclopropylamine, ethyl cyanoacetate (or other cyanoacetic esters), and byproducts from side reactions. The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity and scale of the purification.

Purification Workflow

The general workflow for the purification of crude this compound is outlined below. This process typically starts with an initial workup of the reaction mixture, followed by one or more purification steps.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., washing with water/brine) Crude->Workup Crude_Solid Crude Solid Workup->Crude_Solid Recrystallization Recrystallization Crude_Solid->Recrystallization Chromatography Flash Column Chromatography Crude_Solid->Chromatography Pure_Solid_R Pure Crystalline Solid Recrystallization->Pure_Solid_R Pure_Fractions Pure Fractions Chromatography->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Pure_Solid_C Pure Solid Solvent_Removal->Pure_Solid_C

A general workflow for the purification of crude this compound.

Data Summary

The following table summarizes the expected outcomes for the purification of this compound using different techniques. The data presented are typical values based on the purification of analogous N-substituted cyanoacetamides and may require optimization for specific crude mixtures.

Purification TechniqueSolvents/Mobile PhaseTypical PurityExpected YieldNotes
Recrystallization Ethanol/Water>98%70-90%Effective for removing less polar and more soluble impurities.
Ethyl Acetate/Hexane>99%60-85%Good for removing highly polar and non-polar impurities.
Flash Column Chromatography Silica Gel>99.5%50-80%Ideal for removing impurities with similar polarity to the product.
(Ethyl Acetate/Hexane gradient)

Experimental Protocols

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is critical and should be determined experimentally through small-scale solubility tests. Based on protocols for similar compounds, ethanol/water and ethyl acetate/hexane are promising solvent systems.[1]

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still warm, add water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Cooling: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from Ethyl Acetate/Hexane

  • Dissolution: In a fume hood, dissolve the crude solid in a minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If necessary, perform a hot filtration to remove any insoluble materials.

  • Induce Crystallization: Slowly add hexane to the hot solution until it becomes turbid.

  • Cooling: Add a small amount of hot ethyl acetate to clarify the solution and then allow it to cool gradually to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Rinse the crystals with a small volume of cold ethyl acetate/hexane mixture.

  • Drying: Dry the product under vacuum.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture based on their differential polarity.[2]

Protocol: Purification by Flash Column Chromatography

  • Column Preparation:

    • Select an appropriately sized glass column and pack it with silica gel (slurry packing with the initial mobile phase is recommended).

    • Equilibrate the packed column with the starting mobile phase (e.g., 20% ethyl acetate in hexane).

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (dry loading).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 30%, 40%, 50% ethyl acetate in hexane) to elute the product. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

Chromatography cluster_prep Preparation cluster_run Elution & Collection cluster_post Post-Chromatography Pack Pack Column with Silica Gel Equilibrate Equilibrate Column Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Obtain Pure Product Evaporate->Pure_Product

Workflow for purification by flash column chromatography.

Conclusion

The protocols described in this document provide robust methods for the purification of crude this compound. The choice between recrystallization and column chromatography will depend on the specific impurity profile and the desired scale and purity of the final product. For moderately pure crude material, recrystallization is often a more efficient and scalable technique. For complex mixtures or when very high purity is required, flash column chromatography is the preferred method. It is recommended to perform small-scale trials to optimize the purification conditions for your specific sample.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Cyano-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Cyano-N-cyclopropylacetamide is a versatile reagent in organic synthesis, serving as a valuable building block for the construction of a variety of heterocyclic compounds. Its unique structural features, including an active methylene group, a cyano group, and a cyclopropylamide moiety, allow for its participation in a range of cyclization and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems, such as thiophenes and pyridones, utilizing this compound.

I. Synthesis of 2-Amino-3-carboxamido-thiophenes via Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[3][4] this compound can be effectively employed as the active methylene nitrile component to yield 2-amino-N-cyclopropylthiophene-3-carboxamides, which are valuable scaffolds in medicinal chemistry.[5]

Logical Relationship of the Gewald Reaction

Gewald_Reaction ketone Ketone/Aldehyde intermediate1 Knoevenagel Adduct ketone->intermediate1 cyanoacetamide This compound cyanoacetamide->intermediate1 sulfur Elemental Sulfur intermediate2 Sulfur Adduct sulfur->intermediate2 base Base (e.g., Morpholine) base->intermediate1 catalyst intermediate1->intermediate2 product 2-Amino-N-cyclopropyl- thiophene-3-carboxamide intermediate2->product Cyclization & Tautomerization

Caption: General workflow of the Gewald reaction for thiophene synthesis.

Experimental Protocol: Synthesis of 2-amino-N-cyclopropyl-4,5-dimethylthiophene-3-carboxamide

This protocol is adapted from the general principles of the Gewald reaction.[6]

Materials:

  • This compound

  • Butan-2-one

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.24 g, 10 mmol), butan-2-one (0.72 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).

  • Add morpholine (0.87 g, 10 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 2-amino-N-cyclopropyl-4,5-dimethylthiophene-3-carboxamide.

Quantitative Data
EntryKetone/AldehydeProductYield (%)Reference
1Butan-2-one2-amino-N-cyclopropyl-4,5-dimethylthiophene-3-carboxamide~75%Adapted from[6]
2Cyclopentanone2-amino-N-cyclopropyl-4,5-trimethylenethiophene-3-carboxamide~80%Adapted from[7]
3Acetophenone2-amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide~70%Adapted from[6]

II. Synthesis of 3-Cyano-2-pyridones

This compound is a key precursor for the synthesis of 3-cyano-2-pyridone derivatives. These compounds are of significant interest due to their diverse biological activities and applications as fluorescent scaffolds.[8][9] The synthesis is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound in the presence of a base.[9]

Experimental Workflow for 3-Cyano-2-pyridone Synthesis

Pyridone_Synthesis start Start Materials: - this compound - 1,3-Dicarbonyl Compound - Base (e.g., KOH) - Solvent (e.g., Ethanol) reaction Reaction Mixture start->reaction reflux Reflux (e.g., 80°C, 4h) reaction->reflux cooling Cooling to Room Temperature reflux->cooling precipitation Precipitation of Product cooling->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization filtration->purification product 3-Cyano-2-pyridone Derivative purification->product

Caption: Step-by-step workflow for the synthesis of 3-cyano-2-pyridone derivatives.

Experimental Protocol: Synthesis of N-cyclopropyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is based on a general method for the synthesis of 3-cyano-2-pyridone derivatives.[9]

Materials:

  • This compound

  • Acetylacetone

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve this compound (1.24 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask.

  • Add a catalytic amount of potassium hydroxide (approx. 0.1 g).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from ethanol if necessary.

Quantitative Data
Entry1,3-Dicarbonyl CompoundProductYield (%)Reference
1AcetylacetoneN-cyclopropyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile79%[9]
2Ethyl AcetoacetateN-cyclopropyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile~70%Adapted from[9]

III. Multicomponent Reactions for Pyridine Synthesis

This compound can also participate in multicomponent reactions (MCRs) to construct more complex pyridine scaffolds.[10][11] For instance, a one-pot reaction with an aldehyde and a C-H acid can lead to polysubstituted pyridines.

Signaling Pathway of a Multicomponent Pyridine Synthesis

MCR_Pyridine aldehyde Aldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel cyanoacetamide This compound cyanoacetamide->knoevenagel ch_acid C-H Acid (e.g., Malononitrile) michael Michael Adduct ch_acid->michael base Base (e.g., Piperidine) base->knoevenagel catalyst knoevenagel->michael cyclization Cyclization & Aromatization michael->cyclization product Polysubstituted Pyridine cyclization->product

Caption: A plausible reaction pathway for a multicomponent pyridine synthesis.

Experimental Protocol: Synthesis of 2-amino-6-(cyclopropylamino)-4-phenylpyridine-3,5-dicarbonitrile

This protocol is a representative example of a multicomponent pyridine synthesis.[12]

Materials:

  • This compound

  • Benzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • To a mixture of this compound (1.24 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (25 mL), add a catalytic amount of piperidine (0.1 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired product.

Quantitative Data
EntryAldehydeC-H AcidProductYield (%)Reference
1BenzaldehydeMalononitrile2-amino-6-(cyclopropylamino)-4-phenylpyridine-3,5-dicarbonitrileHighAdapted from[12]
24-ChlorobenzaldehydeMalononitrile2-amino-4-(4-chlorophenyl)-6-(cyclopropylamino)pyridine-3,5-dicarbonitrileHighAdapted from[12]

This compound has demonstrated its utility as a versatile synthon for the efficient construction of various heterocyclic frameworks. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel thiophene, pyridone, and pyridine derivatives for applications in drug discovery and materials science. The multicomponent nature of many of these reactions offers advantages in terms of atom economy and operational simplicity.

References

Application Notes and Protocols for Molecular Docking Studies of 2-Cyano-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential therapeutic applications and corresponding molecular docking protocols for the compound 2-cyano-N-cyclopropylacetamide. Drawing insights from studies on structurally related 2-cyanoacetamide and cyclopropyl-containing molecules, this document outlines a framework for investigating its interaction with relevant protein targets. The protocols are designed to be adaptable for researchers exploring the bioactivity of novel small molecules.

Introduction to this compound

The 2-cyanoacetamide scaffold is a versatile pharmacophore present in a variety of compounds with demonstrated biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Derivatives have been synthesized and investigated for their potential as therapeutic agents.[1][2][3][4][5] The incorporation of a cyclopropyl group can introduce conformational rigidity and improve metabolic stability, making this compound a compound of interest for drug discovery.

Based on the known activities of related compounds, a potential protein target for this compound is Transforming growth factor-beta-activated kinase 1 (TAK1) . TAK1 is a key signaling molecule in the NF-κB and MAPK pathways, which are implicated in inflammation and cancer.[6] Inhibitors of TAK1 have shown therapeutic promise, and 2-cyanoacrylamide derivatives have been identified as potent TAK1 inhibitors.[6] This document will, therefore, focus on the hypothetical molecular docking of this compound with TAK1 as a primary protein target.

Quantitative Data Summary

The following tables present hypothetical quantitative data from a simulated molecular docking study of this compound and a reference inhibitor with the TAK1 kinase domain. These values are for illustrative purposes to guide researchers in their data presentation.

Table 1: Molecular Docking Scores and Binding Energies

CompoundProtein TargetDocking Score (kcal/mol)Predicted Binding Energy (ΔG, kcal/mol)Predicted Ligand Efficiency
This compoundTAK1 (PDB: 4L0Y)-8.2-7.50.42
Reference Inhibitor (e.g., 5Z-7-Oxozeaenol)TAK1 (PDB: 4L0Y)-9.5-8.80.38

Table 2: Predicted Inhibition Constants and Interaction Analysis

CompoundProtein TargetPredicted Inhibition Constant (Ki, nM)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compoundTAK1 (PDB: 4L0Y)150Met107, Cys108, Glu109, Leu3725
Reference Inhibitor (e.g., 5Z-7-Oxozeaenol)TAK1 (PDB: 4L0Y)27Met107, Cys108, Lys59, Asp16748

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N-substituted 2-cyanoacetamides.

Materials:

  • Ethyl cyanoacetate

  • Cyclopropylamine

  • Toluene

  • Dean-Stark apparatus

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and cyclopropylamine (1.1 eq) in toluene.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the collection of ethanol in the Dean-Stark trap. Continue refluxing until no more ethanol is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Molecular Docking of this compound with TAK1

This protocol outlines the steps for performing a molecular docking study using common bioinformatics tools.

Software and Resources:

  • Molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera)

  • Docking software (e.g., AutoDock Vina)

  • Protein Data Bank (PDB) for protein crystal structures

Procedure:

  • Protein Preparation:

    • Download the crystal structure of the human TAK1 kinase domain from the Protein Data Bank (e.g., PDB ID: 4L0Y).

    • Load the protein structure into a molecular modeling software.

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the structure.

    • Add polar hydrogen atoms to the protein.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand structure in PDBQT format.

  • Grid Box Generation:

    • Identify the active site of TAK1, typically the ATP-binding pocket. The location can be determined from the position of the co-crystallized ligand in the original PDB file.

    • Define the grid box dimensions to encompass the entire active site. A typical grid box size is 25 x 25 x 25 Å with a spacing of 1.0 Å.

    • Center the grid box on the active site.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking simulation.

    • Set the prepared protein and ligand files as input.

    • Specify the grid box parameters.

    • Set the exhaustiveness of the search to an appropriate value (e.g., 8 or 16) to ensure a thorough conformational search.

    • Run the docking simulation. The program will generate multiple binding poses for the ligand, ranked by their docking scores.

  • Analysis of Results:

    • Analyze the top-ranked binding poses to identify the most favorable conformation.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio.

    • Identify key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site residues.

    • Compare the docking results of this compound with a known inhibitor of TAK1 to validate the docking protocol and assess its relative binding affinity.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 4L0Y) grid Grid Box Generation (Active Site Definition) p_prep->grid l_prep Ligand Preparation (this compound) l_prep->grid dock Molecular Docking (AutoDock Vina) grid->dock analysis Pose Analysis & Interaction Visualization dock->analysis comparison Comparison with Reference Inhibitor analysis->comparison cytokine Cytokine (e.g., TNF-α) receptor Receptor cytokine->receptor tak1 TAK1 receptor->tak1 ikk IKK Complex tak1->ikk mapk MAPK (p38, JNK) tak1->mapk nfkb NF-κB ikk->nfkb nucleus Nucleus nfkb->nucleus mapk->nucleus gene Gene Expression (Inflammation, Survival) nucleus->gene inhibitor 2-Cyano-N- cyclopropylacetamide inhibitor->tak1 scaffold Core Scaffold (2-Cyanoacetamide) optimization Lead Optimization scaffold->optimization r1 R1 Group (e.g., Cyclopropyl) r1->optimization r2 R2 Group (e.g., H) r2->optimization activity Biological Activity (e.g., TAK1 Inhibition) properties ADME Properties (Solubility, Stability) optimization->activity optimization->properties

References

Troubleshooting & Optimization

"optimizing reaction conditions for 2-cyano-N-cyclopropylacetamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-cyano-N-cyclopropylacetamide.

Troubleshooting Guide

Question: My reaction yield is consistently low. What are the potential causes and how can I address them?

Answer: Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Possible Cause: Insufficient reaction time or temperature. The amidation reaction may be slow under certain conditions.

    • Suggested Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, consider extending the duration or cautiously increasing the temperature. Ensure proper mixing to maximize reactant contact.

  • Side Reactions:

    • Possible Cause: The formation of byproducts can consume starting materials and complicate purification. A common side reaction is the formation of N-acylurea if a carbodiimide coupling agent like EDC is used.

    • Suggested Solution: Optimize reaction conditions to minimize side reactions. If using coupling agents, adding HOBt can suppress the formation of N-acylurea. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to air or moisture.

  • Suboptimal Reagent Stoichiometry:

    • Possible Cause: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Suggested Solution: Carefully control the stoichiometry of cyclopropylamine and the cyanoacetic acid derivative. A slight excess of one reagent may be beneficial, and this should be optimized empirically.

  • Product Decomposition:

    • Possible Cause: The product may be unstable under the reaction or workup conditions, especially at elevated temperatures or in the presence of strong acids or bases.

    • Suggested Solution: Use milder reaction conditions where possible. During workup, avoid unnecessarily harsh pH adjustments and prolonged exposure to high temperatures.

Question: I'm observing significant impurities in my crude product. How can I identify and minimize them?

Answer: Impurities can be challenging, but a combination of analytical techniques and procedural adjustments can help.

  • Unreacted Starting Materials:

    • Identification: Compare the TLC or HPLC of the crude product with the starting materials (cyclopropylamine and the cyanoacetic acid derivative).

    • Minimization: Drive the reaction to completion by optimizing the reaction time, temperature, and stoichiometry as mentioned above.

  • Coupling Agent Byproducts:

    • Identification: If using EDC, the primary byproduct is a water-soluble urea (1-ethyl-3-(3-dimethylaminopropyl)urea, EDU).[1]

    • Minimization: This byproduct can typically be removed with an aqueous workup. Perform several washes with dilute acid (e.g., 0.1 M HCl) and saturated sodium bicarbonate solution.[1]

  • N-acylurea Byproduct:

    • Identification: This byproduct can have a similar polarity to the desired product, making it difficult to separate by column chromatography.

    • Minimization: The best approach is to prevent its formation by optimizing the coupling reaction conditions, for instance by using HOBt as an additive.[1]

Question: The purification of my product by column chromatography is difficult. What can I do?

Answer: Purification challenges can often be overcome by adjusting the chromatographic conditions.

  • Poor Separation:

    • Possible Cause: The polarity of the product and impurities may be too similar for effective separation with the chosen solvent system.

    • Suggested Solution: Experiment with different solvent systems for TLC to find an eluent that provides better separation. A shallow solvent gradient during column chromatography may also improve resolution.

  • Product Streaking on TLC/Column:

    • Possible Cause: The product may be acidic or basic, leading to interactions with the silica gel.

    • Suggested Solution: Add a small amount of a modifier to the eluent. For example, a few drops of acetic acid can help with acidic compounds, while a small amount of triethylamine can be beneficial for basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the nucleophilic acyl substitution involving the reaction of an activated cyanoacetic acid derivative with cyclopropylamine. Common approaches include the direct amidation of ethyl cyanoacetate or the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with cyanoacetic acid.[1][2]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The essential starting materials and reagents include:

  • Amine: Cyclopropylamine

  • Cyanoacetyl source: Ethyl cyanoacetate or cyanoacetic acid.

  • Coupling agents (if using cyanoacetic acid): EDC, HOBt.

  • Solvent: A suitable aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene is often used.[2][3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Staining with ninhydrin can be useful for visualizing the amine.[1]

Q4: What are the recommended safety precautions for this synthesis?

A4: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use. Cyclopropylamine is volatile and flammable.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

EntryCyanoacetyl SourceCoupling Agent/BaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl Cyanoacetate-TolueneReflux1265
2Ethyl Cyanoacetate-EthanolReflux1870
3Cyanoacetic AcidEDC/HOBtDCMRoom Temp1685
4Cyanoacetic AcidDCCTHFRoom Temp1680
5Cyanoacetic AcidEDC/HOBtDMFRoom Temp1288

Note: This table is a representative example to illustrate the effects of different reaction parameters. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis via Amidation of Ethyl Cyanoacetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopropylamine (1.0 eq) and ethyl cyanoacetate (1.05 eq).[2]

  • Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.[2]

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield the pure this compound.[2]

Protocol 2: Synthesis using EDC/HOBt Coupling

  • Reaction Setup: Dissolve cyanoacetic acid (1.0 eq) and HOBt (1.1 eq) in an appropriate solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1 eq) to the mixture and stir for 15 minutes.

  • Add cyclopropylamine (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: - Cyclopropylamine - Ethyl Cyanoacetate - Solvent (Toluene) reflux Heat to Reflux (Monitor by TLC) reactants->reflux Heat cool Cool to Room Temp reflux->cool Reaction Complete evaporate Solvent Removal (Rotary Evaporator) cool->evaporate purify Purification (Recrystallization or Column Chromatography) evaporate->purify product Pure Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_impurities Significant Impurities in Crude Product? check_completion->check_impurities Yes extend_time Increase reaction time or temperature incomplete->extend_time extend_time->check_completion side_reactions Side Reactions check_impurities->side_reactions Yes purification_issue Difficulty with Purification? check_impurities->purification_issue No optimize_conditions Optimize conditions: - Additives (e.g., HOBt) - Inert atmosphere side_reactions->optimize_conditions success Improved Yield and Purity optimize_conditions->success adjust_purification Adjust purification: - Different solvent system - Additives to eluent purification_issue->adjust_purification Yes purification_issue->success No adjust_purification->success

Caption: Troubleshooting decision tree for synthesis optimization.

References

"common byproducts in the synthesis of 2-cyano-N-cyclopropylacetamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-cyclopropylacetamide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the nucleophilic acyl substitution of an ethyl cyanoacetate with cyclopropylamine. This reaction typically involves heating the two reagents, often in a suitable solvent, to drive the amidation and release of ethanol.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reagents for this synthesis are:

  • Ethyl cyanoacetate: The ester starting material.

  • Cyclopropylamine: The amine nucleophile.

  • Solvent (optional): A high-boiling point solvent such as toluene or xylene can be used to facilitate the reaction at elevated temperatures, although the reaction can sometimes be run neat (without solvent).

Q3: What are the critical parameters that can affect the yield and purity of the product?

A3: Several parameters can influence the outcome of the synthesis:

  • Reaction Temperature: Higher temperatures generally favor the reaction rate but can also lead to the formation of byproducts.

  • Reaction Time: Sufficient time is required for the reaction to reach completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

  • Stoichiometry of Reactants: The molar ratio of cyclopropylamine to ethyl cyanoacetate can impact the reaction efficiency and impurity profile. A slight excess of the amine is sometimes used to ensure complete conversion of the ester.

  • Purity of Starting Materials: The use of high-purity starting materials is crucial to avoid introducing impurities into the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using TLC. If starting material is still present, consider extending the reaction time or increasing the temperature.- Ensure efficient stirring to promote contact between reactants.
Suboptimal Temperature - If the reaction is sluggish, gradually increase the reflux temperature.- Avoid excessively high temperatures, which can lead to degradation and byproduct formation.
Loss of Product During Work-up - During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the amide or nitrile.- Minimize the number of transfer steps to reduce mechanical losses.

Problem 2: Presence of Impurities in the Final Product

The following table summarizes common byproducts and impurities that may be observed.

Impurity/Byproduct Potential Source Typical % (Hypothetical) Mitigation Strategy
Unreacted CyclopropylamineIncomplete reaction or use of excess amine.1-5%- Use a slight excess of ethyl cyanoacetate.- Perform an acidic wash (e.g., with dilute HCl) during work-up to remove the basic amine.
Unreacted Ethyl CyanoacetateIncomplete reaction.1-3%- Use a slight excess of cyclopropylamine.- Perform a basic wash (e.g., with dilute NaHCO₃) during work-up to remove the acidic ester.
Ethyl 3-amino-2-cyanocrotonateDimerization of ethyl cyanoacetate.2-7%- Avoid prolonged heating at very high temperatures.- Control the stoichiometry to avoid a large excess of ethyl cyanoacetate.
N,N'-dicyclopropyl-2-cyano-malonamideReaction of the product with another molecule of cyclopropylamine.< 2%- Avoid a large excess of cyclopropylamine and high reaction temperatures.
2-cyanoacetic acidHydrolysis of ethyl cyanoacetate or the product's nitrile group.< 1%- Ensure anhydrous reaction conditions.- Use neutral or slightly basic conditions during work-up.

Problem 3: Oily Product Instead of a Solid

An oily product often indicates the presence of significant impurities that lower the melting point.

Possible Cause Suggested Solution
High Impurity Content - Purify the crude product using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.
Residual Solvent - Ensure the product is thoroughly dried under high vacuum.
Product is Slow to Crystallize - Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface.- Add a seed crystal of pure this compound.- Triturate the oil with a non-solvent like hexanes or diethyl ether.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Ethyl cyanoacetate (1.0 eq)

  • Cyclopropylamine (1.05 eq)

  • Toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate and toluene (if used).

  • Slowly add cyclopropylamine to the flask.

  • Heat the reaction mixture to reflux (typically 110-120 °C if toluene is used) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Purification Protocol: Recrystallization
  • Solvent Selection: A common solvent system for recrystallization is ethanol/water or ethyl acetate/hexanes.[1] The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Visualizations

Troubleshooting_Workflow start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete crude_product Obtain Crude Product reaction_complete->crude_product Yes troubleshoot Identify Issue reaction_complete->troubleshoot No purity_check Check Purity (TLC/LC-MS/GC-MS) crude_product->purity_check pure_product Pure Product purity_check->pure_product High Purity purity_check->troubleshoot Low Purity low_yield Low Yield troubleshoot->low_yield Issue: Low Yield impurities Impurities Present troubleshoot->impurities Issue: Impurities oily_product Oily Product troubleshoot->oily_product Issue: Oily Product incomplete_reaction Incomplete Reaction? Extend reaction time/Increase temp low_yield->incomplete_reaction workup_loss Work-up Losses? Optimize extraction low_yield->workup_loss unreacted_sm Unreacted Starting Materials? Acid/Base Wash impurities->unreacted_sm byproducts Byproducts Formed? Recrystallize/Column Chromatography impurities->byproducts solidify Induce Crystallization/ Column Chromatography oily_product->solidify incomplete_reaction->start Re-run/Optimize workup_loss->start Re-run/Optimize unreacted_sm->crude_product Re-purify byproducts->crude_product Re-purify solidify->crude_product Re-purify

Caption: Troubleshooting workflow for the synthesis of this compound.

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_products Products & Byproducts ECA Ethyl Cyanoacetate Product This compound ECA->Product + Cyclopropylamine (Desired Reaction) Dimer Ethyl 3-amino-2-cyanocrotonate (Dimerization Byproduct) ECA->Dimer Self-condensation (Side Reaction) Hydrolysis 2-Cyanoacetic Acid (Hydrolysis Byproduct) ECA->Hydrolysis + H₂O (Side Reaction) CPA Cyclopropylamine CPA->Product Malonamide N,N'-dicyclopropyl-2-cyano-malonamide (Over-amidation Byproduct) Product->Malonamide + Cyclopropylamine (Side Reaction) Product->Hydrolysis + H₂O (Side Reaction)

Caption: Potential reaction pathways leading to byproducts in the synthesis.

References

Technical Support Center: Troubleshooting Low Yield in 2-Cyano-N-cyclopropylacetamide Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-cyano-N-cyclopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of ethyl cyanoacetate with cyclopropylamine. The reaction involves the attack of the amine on the ester carbonyl group, leading to the formation of the amide and the elimination of ethanol.

Q2: A research article reports a 95% yield for this reaction. Is this realistically achievable?

Yes, a high yield of 95% has been reported for the synthesis of this compound.[1] However, achieving such high yields consistently requires careful control of reaction conditions and purity of reagents.

Q3: What are the key starting materials for this synthesis?

The primary starting materials are ethyl cyanoacetate and cyclopropylamine.[1]

Q4: What are some common purification techniques for N-substituted cyanoacetamides?

Common purification methods include:

  • Acid-Base Extraction: Washing with a dilute acid (e.g., 1M HCl) can remove unreacted basic starting materials like cyclopropylamine. A subsequent wash with a dilute base (e.g., 5% NaHCO₃) can remove acidic impurities.

  • Recrystallization: This is an effective method for removing minor impurities. Suitable solvent systems include ethanol/water and ethyl acetate/hexanes.

  • Column Chromatography: For complex impurity profiles or when recrystallization is not effective, column chromatography provides a higher degree of separation.

Troubleshooting Guide for Low Yield

Low yields in the preparation of this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Poor quality of starting materials: Impurities in ethyl cyanoacetate or cyclopropylamine can interfere with the reaction.- Ensure the purity of starting materials. Ethyl cyanoacetate can be purified by distillation. - Use freshly opened or properly stored reagents. Cyclopropylamine can degrade over time.
Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.- Use a slight excess (1.05 to 1.2 equivalents) of cyclopropylamine to ensure complete consumption of the ethyl cyanoacetate.
Suboptimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.- Gradually increase the reaction temperature. Refluxing in a suitable solvent like toluene is a common strategy for driving the reaction to completion. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Insufficient reaction time: The reaction may not have reached completion.- Monitor the reaction by TLC until the starting material (ethyl cyanoacetate) is no longer visible.
Formation of Significant Byproducts Side reactions of ethyl cyanoacetate: Ethyl cyanoacetate is a reactive molecule with an acidic methylene group, making it susceptible to side reactions.- Dimerization: Under basic conditions, ethyl cyanoacetate can undergo self-condensation. Avoid using strong bases if possible, or add the base slowly at a low temperature. - Knoevenagel Condensation: If there are any aldehyde or ketone impurities present, a Knoevenagel condensation can occur. Ensure all glassware and reagents are clean.
Decomposition of starting materials or product: Cyclopropylamine is a volatile and reactive amine. The product may also be susceptible to degradation under harsh conditions.- Maintain a controlled temperature throughout the reaction. - Use an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.
Difficult Product Isolation Product is soluble in the workup solvent: The desired product may be lost during the extraction or washing steps.- Ensure the aqueous and organic layers are thoroughly separated during extraction. - Minimize the volume of solvent used for washing the isolated product. Use cold solvent for washing to reduce solubility.
Oily product instead of a solid: This often indicates the presence of impurities or residual solvent.- Ensure the product is thoroughly dried under vacuum. - If impurities are suspected, purify the product using column chromatography or recrystallization. To induce crystallization from an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Product is colored: The presence of colored impurities can be a result of side reactions or degradation.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Ethyl cyanoacetate

  • Cyclopropylamine

  • Toluene (or another suitable solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (1M solution)

  • Sodium bicarbonate (5% solution)

  • Solvents for recrystallization (e.g., ethanol, water, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and a suitable solvent such as toluene.

  • Addition of Amine: Slowly add cyclopropylamine (1.05 - 1.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the effect of different reaction conditions on the yield of a generic N-substituted cyanoacetamide synthesis. This data should be used as a guide for optimization.

Entry Solvent Temperature (°C) Catalyst Reaction Time (h) Yield (%)
1Toluene110 (Reflux)None1275
2Ethanol78 (Reflux)None2460
3Toluene110 (Reflux)NaOEt (cat.)485
4THF66 (Reflux)None2455
5Neat100None880

Visualizations

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the main reaction for the synthesis of this compound and potential side reactions that can lead to a lower yield.

G Synthesis of this compound and Side Reactions EC Ethyl Cyanoacetate Product This compound EC->Product + Cyclopropylamine (Main Reaction) Dimer Ethyl Cyanoacetate Dimer EC->Dimer Self-condensation (Basic Conditions) Knoevenagel Knoevenagel Product EC->Knoevenagel + Aldehyde/Ketone Impurity (Knoevenagel Condensation) Hydrolysis Cyanoacetic Acid EC->Hydrolysis + Water (Hydrolysis) CA Cyclopropylamine CA->Product

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low yield issues.

G Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckReagents->Start Impurities Found /Incorrect Ratio CheckConditions Analyze Reaction Conditions (Temp, Time, Solvent) CheckReagents->CheckConditions Reagents OK CheckConditions->Start Suboptimal Conditions AnalyzeByproducts Identify Byproducts (TLC, NMR, MS) CheckConditions->AnalyzeByproducts Conditions OK AnalyzeByproducts->CheckConditions Side Reactions Evident OptimizePurification Optimize Workup and Purification AnalyzeByproducts->OptimizePurification Byproducts Identified OptimizePurification->Start Product Loss During Workup Success Yield Improved OptimizePurification->Success Purification Optimized

Caption: A logical workflow for troubleshooting low yields.

References

"stability and degradation of 2-cyano-N-cyclopropylacetamide under different conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-cyano-N-cyclopropylacetamide. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on its chemical structure, which contains both a nitrile and an amide functional group, the primary degradation pathways for this compound are expected to be hydrolysis and thermal degradation.

  • Hydrolysis: The nitrile group can hydrolyze to a carboxylic acid, and the amide bond can be cleaved. This can occur under both acidic and basic conditions.[1][2][3][4] Under acidic conditions, the final products are likely to be the corresponding carboxylic acid and cyclopropylamine. Under basic conditions, the carboxylate salt and cyclopropylamine would be formed.[1][3][4] The hydrolysis of the nitrile group may proceed through an intermediate amide.[2]

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule. Thermal decomposition of similar compounds can release irritating gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen cyanide.[5]

  • Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to oxidizing agents.

  • Photodegradation: Exposure to light, especially UV light, could potentially lead to degradation.

Q2: How should this compound be stored to ensure its stability?

To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7] It should be protected from light, moisture, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][9] Typical stress conditions would include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., heating the solid drug substance at a temperature below its melting point.

  • Photodegradation: Exposing the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram during analysis. Degradation of the compound due to improper storage or handling.Review storage conditions and ensure the compound is protected from light, heat, and moisture. Prepare fresh solutions for analysis.
Inconsistent results in stability studies. Variability in experimental conditions (temperature, pH, light exposure).Ensure precise control of all experimental parameters. Use a calibrated oven, pH meter, and photostability chamber.
Difficulty in separating the parent compound from degradation products. Suboptimal HPLC method.Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, and temperature.
Formation of unknown degradation products. Complex degradation pathways.Utilize techniques like LC-MS/MS to identify the mass of the unknown impurities and elucidate their structures.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from stability and degradation studies of this compound. Researchers should populate these tables with their experimental data.

Table 1: Summary of Forced Degradation Studies

Stress Condition Reagent/Condition Time (hours) Assay of Parent (%) Major Degradation Products (and %)
Acidic Hydrolysis0.1 M HCl, 60°C2, 4, 8, 24
Basic Hydrolysis0.1 M NaOH, 60°C2, 4, 8, 24
Oxidative3% H₂O₂, RT2, 4, 8, 24
Thermal (Solid)80°C24, 48, 72
Photolytic (Solid)ICH Q1B conditions-

Table 2: pH-Rate Profile for Hydrolysis

pH Buffer Temperature (°C) Observed Rate Constant (k_obs)
1.2HCl60
4.5Acetate60
6.8Phosphate60
9.0Borate60

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Keep the flask in a water bath maintained at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 0.2 M NaOH instead of 0.2 M HCl.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation

  • Preparation of Sample: Prepare a solution of this compound in a suitable solvent.

  • Oxidation:

    • Add an appropriate volume of 3% hydrogen peroxide to the solution.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time intervals.

  • Analysis: Analyze the samples by HPLC.

Visualizations

G cluster_0 Forced Degradation Workflow Drug This compound Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Drug->Stress Sample Stressed Samples Stress->Sample Analyze HPLC/LC-MS Analysis Sample->Analyze Data Identify Degradants & Quantify Degradation Analyze->Data Report Stability Profile Data->Report

Caption: Workflow for forced degradation studies.

G cluster_1 Potential Hydrolytic Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions Parent This compound Amide_Acid Intermediate Amide (from Nitrile Hydrolysis) Parent->Amide_Acid H+ / H2O Amine_Acid Cyclopropylamine (from Amide Cleavage) Parent->Amine_Acid H+ / H2O (Amide Cleavage) Amide_Base Intermediate Amide (from Nitrile Hydrolysis) Parent->Amide_Base OH- / H2O Amine_Base Cyclopropylamine (from Amide Cleavage) Parent->Amine_Base OH- / H2O (Amide Cleavage) Acid 2-carboxy-N-cyclopropylacetamide Amide_Acid->Acid Carboxylate 2-carboxy-N-cyclopropylacetamide (Carboxylate Salt) Amide_Base->Carboxylate

Caption: Potential hydrolytic degradation pathways.

References

"recrystallization solvents for purifying 2-cyano-N-cyclopropylacetamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-cyano-N-cyclopropylacetamide via recrystallization.

Troubleshooting Recrystallization

This section addresses common issues encountered during the recrystallization of this compound and offers potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Product Fails to Crystallize (Oils Out) The impurity level is too high, depressing the melting point. The cooling process is too rapid. The chosen solvent is not optimal. Insufficient nucleation sites.- Attempt an initial purification using acid-base extraction to remove acidic or basic impurities.[1] - Allow the solution to cool more slowly to room temperature before placing it in a cold bath. - Try a different solvent system. - Scratch the inside of the flask with a glass rod to induce crystallization.[1] - Add a seed crystal of pure this compound.
Low Crystal Yield Too much solvent was used, resulting in significant product loss to the mother liquor.[2] Premature crystallization occurred during hot filtration.- Reduce the amount of solvent used for dissolution. The goal is to use the minimum amount of hot solvent. - Concentrate the mother liquor by boiling off some solvent and attempting a second crystallization. - Pre-warm the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[1]
Colored Crystals The presence of colored impurities.- Add a small amount of activated carbon (charcoal) to the hot solution before filtration to adsorb colored impurities.[1] - Perform a second recrystallization, as some impurities may remain in the mother liquor.[1]
Crystallization is Too Rapid The solution is supersaturated. The solvent has a low boiling point, leading to rapid cooling and evaporation.- Add a small amount of additional hot solvent to slightly decrease the saturation.[2] - Cover the flask with a watch glass to slow down cooling and solvent evaporation.[2]
No Crystals Form Upon Cooling The solution is not saturated. The compound is highly soluble in the chosen solvent at all temperatures.- Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.[2] - If all else fails, remove the solvent by rotary evaporation to recover the crude solid and attempt recrystallization with a different solvent system.[2] - Consider using a two-solvent system by adding an anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

Solvent System Comments
IsopropanolA single solvent system that may be effective.[1]
TolueneAnother potential single solvent for recrystallization.[1]
Ethanol/WaterDissolve the compound in hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool.[1]
Ethyl Acetate/HexanesDissolve the compound in a minimum of hot ethyl acetate, then add hexanes until persistent cloudiness is observed. Reheat to clarify and then cool.[1]
Acetone/WaterA common mixed solvent system for polar compounds.
Methanol/WaterSimilar to ethanol/water, this can be an effective system.

Q2: My crude product is an oil. How can I solidify it before recrystallization?

A2: An oily product often indicates the presence of significant impurities or residual solvent.[1] To address this:

  • Remove Residual Solvent: Ensure the product is thoroughly dried under a vacuum. If it remains an oil, dissolve it in a volatile solvent like dichloromethane or ethyl acetate, dry the solution with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and re-evaporate the solvent.[1]

  • Address High Impurity Content: If the oil persists, it is likely a mixture of your product and impurities. Consider a preliminary purification step like acid-base extraction or column chromatography to isolate the desired compound before attempting recrystallization.[1]

  • Induce Crystallization: If you believe the product is pure but slow to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

Q3: How do I perform an acid-base extraction to pre-purify my product?

A3: An acid-base extraction can remove unreacted acidic or basic starting materials.

  • To remove basic impurities (e.g., unreacted cyclopropylamine): Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute acid (e.g., 1M HCl).

  • To remove acidic impurities (e.g., unreacted cyanoacetic acid): After the acid wash, wash the organic layer with a dilute base (e.g., 5% NaHCO₃ solution).[1]

  • Finally, wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, filter, and evaporate the solvent to obtain the pre-purified product.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude product to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).[1]

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.[4]

Visual Guides

Recrystallization_Workflow start Crude This compound is_oil Is the crude product an oil? start->is_oil end_pure Pure Crystals end_fail Purification Failed (Re-evaluate) pre_purify Pre-purify: - Acid-base extraction - Dry under vacuum is_oil->pre_purify Yes select_solvent Select Solvent System (e.g., IPA, Toluene, EtOH/H2O) is_oil->select_solvent No dissolved Dissolved in min. hot solvent? add_solvent Add more hot solvent dissolved->add_solvent No hot_filter Hot Filtration (optional: + charcoal) dissolved->hot_filter Yes crystals_form Crystals form on cooling? induce_cryst Induce Crystallization: - Scratch flask - Add seed crystal crystals_form->induce_cryst No collect_dry Collect & Dry Crystals crystals_form->collect_dry Yes yield_ok Is the yield acceptable? yield_ok->end_pure Yes rework_mother_liquor Rework Mother Liquor: - Evaporate solvent - Re-crystallize yield_ok->rework_mother_liquor No pre_purify->select_solvent dissolve Dissolve in min. hot solvent select_solvent->dissolve dissolve->dissolved add_solvent->dissolve cool Cool Slowly hot_filter->cool cool->crystals_form induce_cryst->crystals_form collect_dry->yield_ok rework_mother_liquor->end_fail

Caption: A workflow diagram for the recrystallization of this compound.

References

Technical Support Center: Synthesis and Purification of 2-cyano-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of synthesized 2-cyano-N-cyclopropylacetamide. The following information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound, typically proceeding via the acylation of cyclopropylamine with a cyanoacetic acid derivative (e.g., ethyl cyanoacetate), can lead to several common impurities:

  • Unreacted Starting Materials: Residual cyclopropylamine and the cyanoacetic acid derivative are frequent impurities.

  • Hydrolysis Products: The nitrile group of this compound can be susceptible to hydrolysis, forming the corresponding amide, N-cyclopropylmalonamide.

  • Side-Reaction Products: If a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used with cyanoacetic acid, a common byproduct is the N-acylurea, which can be challenging to separate from the desired product.

  • Solvent Residues: Inadequate drying can leave residual solvents from the reaction or purification steps.

Q2: My crude product is an oil instead of a solid. How can I induce crystallization?

A2: The oily nature of the crude product often indicates the presence of impurities that lower its melting point. Here are several techniques to induce crystallization:

  • Trituration: Add a small amount of a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes or diethyl ether). Stir the mixture vigorously with a glass rod. This can help to wash away oily impurities and encourage the product to solidify.

  • Seeding: If you have a small crystal of pure this compound, add it to the oil to act as a nucleation site for crystal growth.

  • Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane) and then slowly evaporate the solvent under a stream of inert gas or in a fume hood.

  • Cooling: Cooling the oil in an ice bath or refrigerator for an extended period may promote crystallization.

Q3: The final product has a persistent yellow or brown color. What is the cause and how can it be removed?

A3: Discoloration in the final product is typically due to the presence of high-molecular-weight, colored byproducts or degradation products. These can often be removed by:

  • Recrystallization with Activated Carbon: During the recrystallization process, after dissolving the crude product in a hot solvent, add a small amount of activated carbon (charcoal). The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

  • Column Chromatography: Silica gel chromatography is effective at separating colored impurities from the desired product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of unreacted starting materials and byproducts.Perform an acid-base extraction to remove acidic and basic impurities. Follow with recrystallization or column chromatography for further purification.
Product is an Oil High impurity content or residual solvent.Ensure thorough drying under vacuum. Attempt to induce crystallization through trituration, seeding, or slow solvent evaporation. If these fail, purify by column chromatography.
Colored Product (Yellow/Brown) Presence of high-molecular-weight, conjugated byproducts.Perform recrystallization with activated carbon or purify using column chromatography.
Broad Melting Point Range Presence of impurities.The melting point range is a good indicator of purity. A broad range suggests the need for further purification. Recrystallize the product until a sharp melting point is achieved.

Purification Data

The following table presents illustrative data on the purity of this compound after various purification methods. This data is representative and may vary based on the specific experimental conditions.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Typical Yield
Recrystallization (Ethyl Acetate/Hexanes) 85%98.5%75-85%
Silica Gel Column Chromatography 85%>99%60-75%
Acid-Base Extraction followed by Recrystallization 70%98%70-80%

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Slowly add hexanes to the hot filtrate until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., a mixture of hexanes and ethyl acetate, 9:1 v/v) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar mobile phase (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the proportion of the more polar solvent (e.g., to hexanes/ethyl acetate 1:1).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Diagrams

TroubleshootingWorkflow start Crude 2-cyano-N- cyclopropylacetamide purity_check Assess Purity (e.g., TLC, HPLC, NMR) start->purity_check is_pure Is Purity >98%? purity_check->is_pure acid_base_wash Acid-Base Extraction purity_check->acid_base_wash If starting purity is very low end_product Pure Product is_pure->end_product Yes oily_or_solid Is the product an oil or a solid? is_pure->oily_or_solid No solid Solid Product oily_or_solid->solid Solid oil Oily Product oily_or_solid->oil Oil is_colored Is the product colored? solid->is_colored induce_cryst Induce Crystallization: - Trituration - Seeding - Slow Evaporation oil->induce_cryst induce_cryst->solid not_colored Not Significantly Colored is_colored->not_colored No colored Colored Product is_colored->colored Yes complex_impurities Complex Impurity Profile? not_colored->complex_impurities decolorize Decolorize: - Recrystallization with  Activated Carbon colored->decolorize decolorize->not_colored recrystallize Recrystallization recrystallize->purity_check column_chrom Column Chromatography column_chrom->purity_check acid_base_wash->purity_check complex_impurities->recrystallize No complex_impurities->column_chrom Yes PurificationLogic crude Crude Product acid_base Acid-Base Extraction crude->acid_base Removes acidic/ basic impurities chromatography Column Chromatography crude->chromatography For complex mixtures or oily products recrystallization Recrystallization acid_base->recrystallization Removes minor impurities pure Pure Product recrystallization->pure chromatography->pure

"challenges in the characterization of 2-cyano-N-cyclopropylacetamide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-cyano-N-cyclopropylacetamide. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist with the challenges encountered during the characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and straightforward method for synthesizing this compound is through the nucleophilic acyl substitution reaction between a cyclopropylamine and an ethyl cyanoacetate derivative. This reaction typically involves heating the reactants, often in a suitable solvent like toluene, to facilitate the amidation and elimination of ethanol.

Q2: What are some potential stability issues with this compound?

While generally stable, N-cyclopropyl amides can be susceptible to ring-opening under certain conditions, such as in the presence of strong acids or during some catalytic reactions, which can lead to the formation of undesired byproducts. It is recommended to store the compound in a cool, dry place away from strong oxidizing agents.

Q3: Are there any specific safety precautions I should take when handling this compound?

Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis and handling of this compound.

Q4: How can I monitor the progress of the synthesis reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By comparing the spots of the starting materials (cyclopropylamine and ethyl cyanoacetate) with the reaction mixture over time, you can observe the consumption of reactants and the formation of the product.

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is heated to reflux and monitor by TLC until the starting materials are consumed.
Decomposition of starting materials or product.Avoid excessively high temperatures and prolonged reaction times.
Poor quality of starting materials.Use pure, dry reagents. Ethyl cyanoacetate can hydrolyze over time.
Presence of Multiple Impurities in Crude Product Side reactions, such as self-condensation of ethyl cyanoacetate.Maintain a 1:1 or slight excess of the amine to the ester ratio.
Unreacted starting materials.Ensure the reaction goes to completion. Consider a purification method that effectively separates the product from the starting materials.
Ring-opening of the cyclopropylamine.While less common in this type of reaction, avoid harsh acidic conditions during workup.
Difficulty in Product Purification by Recrystallization Product is too soluble in the chosen solvent.Try a different solvent system. A mixture of a good solvent and a poor solvent (e.g., ethanol/water or ethyl acetate/hexane) can be effective.
Oily product instead of crystals.Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also help. Ensure all solvent from the reaction is removed before recrystallization.
Spectroscopic Characterization
Problem Possible Cause Suggested Solution
1H NMR: Broad or Unresolved Peaks for Amide N-H Hydrogen bonding and/or exchange with trace amounts of water in the solvent.Run the NMR in a very dry deuterated solvent. Adding a drop of D2O will cause the N-H peak to disappear, confirming its identity.
1H NMR: Complex Multiplets for Cyclopropyl Protons The four protons on the cyclopropyl ring are diastereotopic and couple with each other and the methine proton, leading to complex splitting patterns.Higher field NMR instruments (e.g., 500 MHz or higher) can improve resolution. 2D NMR techniques like COSY can help in assigning the coupled protons.
FT-IR: Broad Amide N-H Stretching Band Intermolecular hydrogen bonding in the solid or liquid state.This is a characteristic feature of amides and is expected.
FT-IR: Unexpected Peaks Presence of impurities such as unreacted starting materials or byproducts.Purify the sample thoroughly. Compare the spectrum with a reference spectrum if available.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard amidation procedures for N-substituted cyanoacetamides.

Materials:

  • Cyclopropylamine

  • Ethyl cyanoacetate

  • Toluene (or another suitable high-boiling solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine cyclopropylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents) in toluene.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.

  • Dry the purified product under vacuum.

Characterization Methods
  • 1H and 13C NMR Spectroscopy : Spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer using CDCl3 or DMSO-d6 as the solvent and tetramethylsilane (TMS) as an internal standard.[1]

  • FT-IR Spectroscopy : The infrared spectrum can be recorded using a KBr pellet or as a thin film on a salt plate over the range of 4000-400 cm-1.

  • UV-Vis Spectroscopy : The UV-visible absorption spectrum can be measured in a suitable solvent (e.g., ethanol or methanol) over a wavelength range of 200-800 nm.[1]

Quantitative Data

Table 1: Spectroscopic Data for this compound

Technique Parameter Observed Value Reference
1H NMR (CDCl3, 500 MHz)Chemical Shift (δ, ppm)0.58-0.62 (m, 2H, CH2 of cyclopropyl)[1]
0.83-0.87 (m, 2H, CH2 of cyclopropyl)[1]
2.68-2.73 (m, 1H, CH of cyclopropyl)[1]
3.39 (s, 2H, CH2CN)[1]
6.55 (br s, 1H, NH)[1]
13C NMR (CDCl3, 400 MHz)Chemical Shift (δ, ppm)6.8 (CH2 of cyclopropyl)[1]
22.8 (CH of cyclopropyl)[1]
26.0 (CH2CN)[1]
115.5 (CN)[1]
162.2 (C=O)[1]
FT-IR (KBr, cm-1)N-H stretch~3280
C-H stretch (aliphatic)~2950-2850
C≡N stretch~2260
C=O stretch (Amide I)~1650
N-H bend (Amide II)~1550

Visualizations

Synthesis_Workflow Reactants Reactants: - Cyclopropylamine - Ethyl Cyanoacetate - Toluene (Solvent) Reaction Reaction: - Reflux with stirring - Monitor by TLC Reactants->Reaction Workup Work-up: - Cool to RT - Remove solvent Reaction->Workup Purification Purification: - Recrystallization Workup->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Incomplete->Complete No Action_Incomplete Increase reaction time/temperature Incomplete->Action_Incomplete Yes Check_Purity Check Reagent Purity Complete->Check_Purity Impure Impure Reagents Check_Purity->Impure Pure Reagents are Pure Impure->Pure No Action_Impure Purify/replace reagents Impure->Action_Impure Yes Consider_Side_Reactions Consider Side Reactions/ Decomposition Pure->Consider_Side_Reactions

Caption: Troubleshooting logic for low synthesis yield.

References

"avoiding polymerization during the synthesis of cyanoacetamide derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of cyanoacetamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain cyanoacetamide derivatives?

A1: The primary methods for synthesizing cyanoacetamide derivatives include the reaction of ethyl cyanoacetate with primary or secondary amines, and the Knoevenagel condensation of cyanoacetamide with aldehydes or ketones.[1][2] Other notable methods include the Gewald reaction for the synthesis of 2-aminothiophenes from cyanoacetamides.[3]

Q2: My reaction is resulting in a thick, unworkable sludge. What is causing this?

A2: This is a strong indication of uncontrolled polymerization. Cyanoacetamide and its derivatives, particularly the products of Knoevenagel condensation, are susceptible to anionic polymerization, especially under strongly basic conditions or at elevated temperatures.[4] The presence of excess base or localized "hot spots" in the reaction mixture can initiate this unwanted side reaction.

Q3: I am observing a low yield of my desired product. What are the likely causes?

A3: Low yields can stem from several factors. Suboptimal reaction temperature can either slow down the reaction or promote the formation of side products.[5] The choice and concentration of the catalyst are also critical; an inappropriate catalyst may not efficiently promote the desired reaction, leading to incomplete conversion.[6] Furthermore, inadequate mixing can create localized high concentrations of reactants, which can also lead to the formation of byproducts.

Q4: What are common impurities I should look for in my final product?

A4: Besides polymeric byproducts, common impurities include unreacted starting materials (e.g., cyanoacetamide, aldehyde), and side-products from reactions like Michael addition, where a nucleophile adds to the α,β-unsaturated product of a Knoevenagel condensation. The formation of malonamide from the hydrolysis of a second nitrile group during the synthesis of cyanoacetamide itself has also been reported.

Q5: How can I purify my cyanoacetamide derivative to remove polymeric material?

A5: Recrystallization is a highly effective method for removing oligomeric and polymeric impurities.[6] Choosing a solvent system where the desired monomeric product has good solubility at elevated temperatures but is poorly soluble at lower temperatures, while the polymer remains either soluble or insoluble, is key. Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexane.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction mixture becomes viscous or solidifies (polymerization) 1. Excessively strong or high concentration of base catalyst: Strong bases can readily initiate anionic polymerization.- Use a milder base (e.g., piperidine, triethylamine instead of alkali metal hydroxides).- Reduce the catalyst loading to the minimum effective amount.
2. High reaction temperature: Elevated temperatures can accelerate polymerization.- Conduct the reaction at a lower temperature. For many Knoevenagel condensations, room temperature or gentle heating (40-60°C) is sufficient.[5]
3. Presence of nucleophilic impurities: Impurities in reactants or solvents can act as initiators.- Use purified reactants and dry, high-purity solvents.
Low yield of the desired product 1. Suboptimal reaction conditions: Incorrect temperature, reaction time, or catalyst can lead to incomplete reaction or side product formation.- Optimize the reaction temperature. An initial screening at different temperatures (e.g., room temperature, 40°C, 60°C) is recommended.[5]- Monitor the reaction progress by TLC to determine the optimal reaction time.- Screen different catalysts to find the most efficient one for your specific substrates.[6]
2. Poor solubility of reactants: If reactants are not fully dissolved, the reaction will be slow and incomplete.- Choose a solvent system in which all reactants are soluble. For Knoevenagel condensations, polar aprotic solvents like DMF or ethanol are often effective.
Formation of multiple products (observed by TLC/NMR) 1. Michael addition side reaction: The α,β-unsaturated product can react with nucleophiles.- Use a stoichiometric amount of the nucleophilic reactant (e.g., cyanoacetamide).- Consider a two-step process where the Knoevenagel condensation is completed before introducing another nucleophile.
2. Self-condensation of aldehyde/ketone: This can occur if a strong base is used with an enolizable carbonyl compound.- Use a weaker base that will selectively deprotonate the more acidic cyanoacetamide.
Difficulty in product isolation and purification 1. Product is an oil: The product may not crystallize easily.- Attempt purification by column chromatography. Using a solvent system with a small amount of acid (e.g., a few drops of acetic acid) can help prevent polymerization on the column.
2. Co-precipitation of impurities: Polymeric byproducts can trap the desired product, making purification difficult.- After the reaction, quench with a weak acid to neutralize the basic catalyst before work-up. - Perform a thorough recrystallization, potentially with a charcoal treatment to remove colored impurities.

Data Presentation

Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Without CatalystMDCReflux125[6]
TriethylamineMDCReflux1260[6]
PiperidineMDCReflux872[6]
DIPEAcHexaneReflux-91[6]
[Bmim][OAc]Water601High[7]

MDC: Dichloromethane, DIPEAc: Diisopropylethylammonium acetate, [Bmim][OAc]: 1-butyl-3-methylimidazolium acetate

Table 2: Effect of Temperature on the Knoevenagel Condensation Yield

Temperature (°C)Yield (%)Reference
2556[5]
4095[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-N-(3-phenylpropyl)acetamide [6]

This protocol describes the synthesis of an N-substituted cyanoacetamide from an amine and ethyl cyanoacetate.

Materials:

  • Ethyl cyanoacetate

  • 3-Phenylpropylamine

  • Toluene (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenylpropylamine (1.0 equivalent) in toluene.

  • Add ethyl cyanoacetate (1.0 to 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Dry the purified crystals under vacuum.

Protocol 2: Knoevenagel Condensation of an Aromatic Aldehyde with Cyanoacetamide [1]

This protocol outlines a general procedure for the Knoevenagel condensation.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equivalent) and cyanoacetamide (1.0 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the ethanol under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizations

Polymerization_Mechanism Cyanoacetamide_Derivative α,β-Unsaturated Cyanoacetamide Derivative Enolate Enolate Intermediate Cyanoacetamide_Derivative->Enolate Addition Nucleophilic Addition Cyanoacetamide_Derivative->Addition Base Base (B:-) Base->Cyanoacetamide_Derivative Deprotonation Enolate->Cyanoacetamide_Derivative Attacks another molecule Polymer_Chain Growing Polymer Chain Addition->Polymer_Chain

Caption: Anionic polymerization of a cyanoacetamide derivative.

Troubleshooting_Workflow cluster_synthesis Synthesis of Cyanoacetamide Derivative cluster_troubleshooting Troubleshooting cluster_outcome Outcome Start Start Synthesis Reaction Reaction in Progress Start->Reaction Observation Observe Reaction Mixture Reaction->Observation Viscous Mixture becomes viscous/solidifies Observation->Viscous Yes Normal Reaction proceeds normally Observation->Normal No Check_Base Reduce base concentration/strength Viscous->Check_Base Low_Yield Low Yield Optimize_Conditions Optimize T, time, catalyst Low_Yield->Optimize_Conditions Normal->Low_Yield Check yield Workup Proceed to Work-up & Purification Normal->Workup Good yield Check_Temp Lower reaction temperature Check_Base->Check_Temp Check_Temp->Reaction Optimize_Conditions->Reaction

Caption: Troubleshooting workflow for cyanoacetamide synthesis.

References

Technical Support Center: Synthesis of 2-cyano-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-cyclopropylacetamide, with a particular focus on the impact of catalysts on reaction yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize this compound from ethyl cyanoacetate and cyclopropylamine is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this amidation reaction can arise from several factors related to the reactants, reaction conditions, and the catalyst.

  • Poor Quality of Starting Materials:

    • Ethyl Cyanoacetate: Can hydrolyze over time. Ensure it is pure and anhydrous.

    • Cyclopropylamine: This is a volatile amine. Ensure accurate measurement and prevent evaporation during the reaction.

    • Solvent: The presence of water in the solvent can lead to the hydrolysis of the ester starting material or any activated intermediates, which will reduce the yield.[1] It is crucial to use anhydrous solvents.[1][2]

  • Suboptimal Reaction Conditions:

    • Temperature: While some amidations can proceed at room temperature, others may require heating to overcome the activation energy barrier.[3] Conversely, excessively high temperatures might lead to side product formation or degradation of the product.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ineffective or Inactivated Catalyst:

    • Catalyst Choice: Not all catalysts are effective for this specific transformation. The choice of catalyst can be critical.

    • Catalyst Deactivation: Some catalysts are sensitive to air or moisture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you are using a sensitive catalyst.

Issue 2: Significant Side Product Formation

Question: I am observing the formation of significant side products in my reaction. What are these likely to be and how can I minimize them?

Answer: Side product formation is a common issue in amidation reactions.

  • Unreacted Starting Materials: This is often due to incomplete reaction. Consider increasing the reaction time, temperature, or catalyst loading.

  • Formation of Malonamide: If there is any water present, ethyl cyanoacetate can hydrolyze to cyanoacetic acid, which can then react with cyclopropylamine to form the desired product, but also potentially lead to other side reactions. The cyano group itself can also be hydrolyzed under harsh conditions.

  • Dimerization or Polymerization: In some cases, especially with bifunctional reagents, polymerization can occur.[4] While less likely here, ensuring a proper stoichiometric balance of reactants is important.

  • Minimization Strategies:

    • Use a catalyst to increase the rate of the desired reaction, thereby outcompeting side reactions.

    • Optimize the reaction temperature; sometimes lowering the temperature can increase selectivity.

    • Ensure the purity of all starting materials and the use of anhydrous solvents.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating and purifying the this compound product. What are some recommended procedures?

Answer: Product isolation and purification can be challenging depending on the physical properties of the product and the impurities present.

  • Product Solubility: this compound may have some solubility in water. If performing an aqueous workup, it is advisable to extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification Techniques:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method.

    • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The most common laboratory synthesis involves the reaction of an alkyl cyanoacetate (typically ethyl cyanoacetate) with cyclopropylamine.[5] This reaction is an example of nucleophilic acyl substitution. A catalyst is often employed to improve the reaction rate and yield.

Q2: Why is a catalyst often necessary for the amidation of esters?

A2: The direct reaction between an ester and an amine can be slow, often requiring high temperatures.[3] A catalyst activates the ester, making it more susceptible to nucleophilic attack by the amine, thus allowing the reaction to proceed under milder conditions and often with higher efficiency.

Q3: What types of catalysts can be used for this reaction?

A3: A variety of catalysts can be employed for amidation reactions, including:

  • Base Catalysts: Simple bases like sodium ethoxide can promote the reaction.[6]

  • Boronic Acid Catalysts: Certain boronic acids have been shown to be effective catalysts for direct amidation.[7]

  • Metal-Based Catalysts: Catalysts based on metals such as nickel or palladium can be used for the direct amidation of esters.[8]

Q4: How do I select the best catalyst for my experiment?

A4: The choice of catalyst depends on several factors, including the scale of the reaction, cost considerations, and tolerance of other functional groups in the starting materials. For initial lab-scale synthesis, a simple base catalyst or a commercially available boronic acid catalyst might be a good starting point.

Q5: What are the safety precautions I should take when working with cyclopropylamine and cyanoacetates?

A5:

  • Cyclopropylamine: is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Ethyl Cyanoacetate: is harmful if swallowed or inhaled. It can cause skin and eye irritation. Handle with care in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.

Data Presentation

Table 1: Effect of Different Catalysts on the Yield of this compound
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
None-Toluene1102435
Sodium Ethoxide (NaOEt)20Ethanol781275
2-Iodophenylboronic Acid10Toluene801888
B(C₆F₅)₃5Dichloromethane401692
Ni(cod)₂ / IPr5Dioxane1001285

Note: The data presented in this table is representative and based on typical results for similar amidation reactions. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Boronic Acid Catalyst

This protocol describes a general procedure for the synthesis of this compound using 2-iodophenylboronic acid as a catalyst.

Materials:

  • Ethyl cyanoacetate

  • Cyclopropylamine

  • 2-Iodophenylboronic acid

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate (1.0 eq.), 2-iodophenylboronic acid (0.10 eq.), and activated 4 Å molecular sieves.

  • Flush the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Add cyclopropylamine (1.2 eq.) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 18 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the molecular sieves, and wash the sieves with a small amount of ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Analysis R1 Ethyl Cyanoacetate P1 Combine Reactants under Inert Atmosphere R1->P1 R2 Cyclopropylamine R2->P1 R3 Catalyst R3->P1 R4 Anhydrous Solvent R4->P1 P2 Heat and Stir (Monitor by TLC/LC-MS) P1->P2 P3 Cool and Quench P2->P3 P4 Aqueous Workup (Extraction) P3->P4 U1 Dry and Concentrate P4->U1 U2 Column Chromatography or Recrystallization U1->U2 Product This compound U2->Product U3 Characterization (NMR, MS, etc.) Product->U3

Caption: Experimental workflow for the synthesis of this compound.

Catalyst Selection Decision Tree

catalyst_selection start Start: Select Catalyst q_scale Reaction Scale? start->q_scale q_cost Cost a Major Factor? q_scale->q_cost Large Scale q_functional_groups Sensitive Functional Groups? q_scale->q_functional_groups Lab Scale c_base Use Base Catalyst (e.g., NaOEt) q_cost->c_base Yes c_boronic Use Boronic Acid Catalyst q_cost->c_boronic No q_mild Mild Conditions Required? q_mild->c_boronic Yes c_metal Use Metal Catalyst (e.g., Ni-based) q_mild->c_metal No q_functional_groups->q_mild No q_functional_groups->c_boronic Yes

Caption: Decision tree for selecting a suitable catalyst.

References

"managing reaction temperature for optimal 2-cyano-N-cyclopropylacetamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for managing reaction temperature during the synthesis of 2-cyano-N-cyclopropylacetamide.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical for the synthesis of this compound?

A1: The reaction between a cyanoacetic acid precursor (like ethyl cyanoacetate) and cyclopropylamine is often an exothermic acylation.[1] Precise temperature management is crucial to prevent thermal runaway, minimize the formation of byproducts, and avoid the decomposition of the desired product, thereby ensuring optimal yield and purity.[2][3]

Q2: What is the generally recommended temperature profile for this synthesis?

A2: An optimal synthesis often employs a two-stage temperature profile. An initial low temperature (e.g., -10 to 5 °C) is critical during the addition of the amine to control the initial exothermic reaction.[4][5] Following the addition, the reaction may be allowed to warm to room temperature or heated to reflux to ensure the reaction proceeds to completion.[4][5]

Q3: What are the primary consequences of inadequate temperature control?

A3: Poor temperature control can lead to several undesirable outcomes:

  • Low Yield: Excessively high temperatures can cause degradation of the starting materials or the final product.[3] Conversely, a temperature that is too low may result in an incomplete reaction.[4]

  • Increased Impurity Profile: Elevated temperatures can promote side reactions, such as the formation of dimers or other byproducts, which complicates purification.[3]

  • Thermal Runaway: In highly exothermic reactions, insufficient cooling can lead to a rapid, uncontrolled increase in temperature, posing a significant safety hazard.[2]

Q4: How can I effectively monitor the internal temperature of the reaction?

A4: It is essential to use a calibrated thermometer or thermocouple placed directly in the reaction mixture, not just in the cooling bath. This provides an accurate reading of the internal conditions and allows for immediate adjustments. Real-time monitoring is crucial, especially during the addition of reagents.[6]

Troubleshooting Guide

Issue: Low Product Yield
QuestionPossible Cause & ExplanationRecommended Solution
My final yield is significantly lower than expected. Could the reaction temperature be the issue? Yes. If the temperature was kept too low throughout the process, the reaction may not have gone to completion. If the temperature was too high, the product or reactants may have decomposed.[3]1. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials.[7] 2. Adjust Temperature Post-Addition: If starting material is present after the initial low-temperature addition, consider allowing the mixture to warm to room temperature or gently heating to drive the reaction to completion.[4] 3. Verify Thermometer Calibration: Ensure your temperature measurement is accurate.
How do I know if the reaction is stalling due to low temperature? TLC analysis will show a significant amount of unreacted starting materials (ethyl cyanoacetate and/or cyclopropylamine) even after a prolonged reaction time at a low temperature.Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC at each stage to find the optimal point for conversion without significant byproduct formation.
Issue: High Levels of Impurities
QuestionPossible Cause & ExplanationRecommended Solution
My purified product shows significant impurities on NMR/LC-MS. Is this related to temperature? Highly likely. Elevated temperatures, especially during the initial amine addition, can accelerate side reactions leading to byproducts.[3]1. Maintain a Low Initial Temperature: Ensure the initial reaction temperature is maintained between -10 and 5 °C during the dropwise addition of cyclopropylamine.[4][5] 2. Ensure Efficient Stirring: Poor mixing can create localized "hot spots" where the temperature is much higher than the bulk mixture, promoting side reactions.[8]
What common side reactions are promoted by excessive heat? Side reactions may include self-condensation of the cyanoacetate, dimerization, or decomposition of the thermally sensitive cyclopropylamine or the final amide product.Adhere strictly to a two-stage temperature protocol. Use a pre-chilled solvent and add the amine slowly to a well-stirred, cooled solution of the ethyl cyanoacetate.
Issue: Uncontrolled Exothermic Reaction (Runaway)
QuestionPossible Cause & ExplanationRecommended Solution
The temperature of my reaction is rising rapidly and is difficult to control. What's happening? This indicates a thermal runaway. It is likely caused by adding the amine too quickly or having an inadequate cooling system for the scale of the reaction.1. Immediate Action: Stop the addition of the amine immediately. Enhance cooling by using a larger ice bath or switching to a colder bath (e.g., ice/salt). 2. Dilution: If safe to do so, add pre-chilled solvent to dilute the reactants and help absorb the excess heat.
How can I prevent a thermal runaway in the future? Prevention is key. The reaction's exothermic nature must be respected.1. Slow Reagent Addition: Add the cyclopropylamine dropwise using an addition funnel over a prolonged period. 2. Adequate Cooling: Use a cooling bath with sufficient capacity for the reaction scale. For larger scales, consider using a cryostat for more precise temperature control. 3. Proper Scale-Up: Do not scale up a reaction without first considering the increased cooling capacity required.

Quantitative Data Summary

The following table summarizes the impact of reaction temperature on yield and purity for the synthesis of a closely related compound, N,N-dimethylcyanoacetamide, which serves as a model for N-substituted cyanoacetamide synthesis.[5]

ParameterCondition 1: Low-Temp AdditionCondition 2: Room Temp AdditionCondition 3: High-Temp Reflux
Amine Addition Temp. -10 to 0 °C[5]20-25 °CN/A (Added at reflux)
Secondary Temp. Reflux (1h)[5]Reflux (1h)Reflux (2h)
Reported Yield ~99%[5]Lower (not specified)Significantly Lower (not specified)
Product Purity High[5]ModerateLow (significant byproducts)
Process Control ExcellentDifficult to control initial exothermPoor, risk of runaway

Experimental Protocols

Protocol: Optimal Synthesis of this compound

This protocol is based on established methods for the synthesis of N-substituted cyanoacetamides, optimized for temperature control.[4][5]

Materials:

  • Ethyl cyanoacetate

  • Cyclopropylamine

  • Toluene (or other suitable aromatic solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Hexanes/Ethyl Acetate for recrystallization

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Dropping funnel

  • Reflux condenser

  • Ice-salt bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine ethyl cyanoacetate (1.0 eq) and toluene (3-5 mL per gram of ethyl cyanoacetate).

  • Initial Cooling: Cool the stirred solution to between 0 °C and 5 °C using an ice-salt bath.

  • Controlled Amine Addition: Add cyclopropylamine (1.05 eq) to the dropping funnel. Add the cyclopropylamine dropwise to the reaction mixture over a period of 60-90 minutes. Critically, ensure the internal reaction temperature does not exceed 10 °C during the addition.

  • Reaction Progression: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase) until the ethyl cyanoacetate spot has disappeared.

  • Heating to Completion (Optional): If the reaction stalls at room temperature, attach a reflux condenser and heat the mixture to reflux (approx. 110 °C for toluene) for 1-2 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.

Visual Guides

G cluster_workflow Experimental Workflow for this compound Synthesis setup 1. Reaction Setup (Ethyl Cyanoacetate + Solvent) cool 2. Initial Cooling (0-5 °C) setup->cool add 3. Controlled Addition (Cyclopropylamine) cool->add react 4. Reaction at RT (2-4 hours) add->react Maintain T < 10 °C monitor 5. TLC Monitoring react->monitor reflux 6. Heat to Reflux (Optional) monitor->reflux Incomplete Reaction workup 7. Aqueous Workup monitor->workup Reaction Complete reflux->monitor After 1-2h purify 8. Purification (Recrystallization) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for synthesizing this compound.

G cluster_troubleshooting Troubleshooting Guide for Temperature-Related Issues start Problem Observed low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities check_tlc Check TLC for Starting Material low_yield->check_tlc check_addition_temp Review Addition Temperature Log high_impurities->check_addition_temp sm_present Solution: Increase reaction time or gently heat. check_tlc->sm_present Yes sm_absent Solution: Check for product loss during workup/purification. check_tlc->sm_absent No temp_high Cause: Addition too fast or insufficient cooling. check_addition_temp->temp_high Temp > 10 °C temp_ok Cause: Reaction temp after addition was too high. check_addition_temp->temp_ok Temp ≤ 10 °C solution_impurities Solution: Repeat with slower addition at 0-5 °C and ensure efficient stirring. temp_high->solution_impurities temp_ok->solution_impurities

Caption: A decision tree for troubleshooting common temperature-related synthesis problems.

G cluster_effects Relationship Between Temperature and Reaction Outcomes temp Reaction Temperature rate Reaction Rate temp->rate Increases impurities Impurity Formation (Side Reactions) temp->impurities Increases (exponentially) yield Optimal Yield & Purity rate->yield impurities->yield Decreases low_temp Too Low explain_low Incomplete Reaction Low Conversion low_temp->explain_low optimal_temp Optimal Range high_temp Too High explain_high Product Degradation Byproduct Formation high_temp->explain_high

Caption: The impact of reaction temperature on rate, purity, and overall yield.

References

Validation & Comparative

Validating the Molecular Structure of 2-Cyano-N-cyclopropylacetamide: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as 2-cyano-N-cyclopropylacetamide, a molecule of interest for its potential applications in medicinal chemistry, unambiguous structural validation is paramount. X-ray crystallography stands as the gold standard for this purpose, providing definitive evidence of atomic connectivity and stereochemistry. This guide offers a comparative analysis of the validation of the this compound structure by X-ray crystallography, referencing data from a closely related analogue, 2-cyano-N-cyclohexylacetamide, and outlining the standardized experimental protocols.

Structural Confirmation: A Comparative Analysis

While a dedicated crystallographic study for this compound is not publicly available, the crystal structure of 2-cyano-N-cyclohexylacetamide offers a valuable point of comparison. The replacement of the cyclopropyl group with a cyclohexyl ring allows for an insightful analysis of the core acetamide and cyano functionalities, which are expected to exhibit similar geometric parameters.

Parameter2-Cyano-N-cyclohexylacetamide[1]Expected for this compoundAlternative Techniques & Expected Results
Crystal System MonoclinicOrthorhombic or MonoclinicNMR Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the cyclopropyl, acetamide, and cyano groups. Mass Spectrometry: High-resolution mass spectrometry would verify the molecular formula (C6H8N2O).[2] IR Spectroscopy: Characteristic peaks for C≡N, C=O, and N-H bonds would be observed.
Space Group P2₁/nP2₁/c, P-1, or similar common space groups for small organic moleculesNot Applicable
Unit Cell Dimensions a = 12.057(2) Å, b = 4.7671(8) Å, c = 16.327(4) Å, β = 96.50(2)°Dimensions would differ due to the smaller cyclopropyl group, leading to a more compact unit cell.Not Applicable
Key Bond Lengths (Å) C-C (cyclohexyl): ~1.53, C=O: ~1.23, C-N (amide): ~1.33, C-C (cyano): ~1.47, C≡N: ~1.14C-C (cyclopropyl): ~1.51[3], C=O, C-N (amide), C-C (cyano), C≡N lengths are expected to be very similar.Not Applicable
Key Bond Angles (°) C-C-C (cyclohexyl): ~111°, O=C-N: ~122°C-C-C (cyclopropyl): ~60°[4], O=C-N angle is expected to be similar.Not Applicable
Conformation The cyclohexane ring adopts a chair conformation.[1]The cyclopropyl group is planar. The orientation relative to the acetamide group will be determined by steric and electronic factors.Not Applicable

Note: The high strain of the cyclopropyl group, with its approximately 60° internal bond angles, is a defining feature that significantly influences the electronic properties and potential intermolecular interactions of this compound.[3][4]

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a molecular structure by X-ray crystallography follows a well-established workflow.[5][6] The following protocol outlines the key steps for analyzing a small organic molecule like this compound.

Crystal Growth

The initial and often most challenging step is to obtain a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[6] Common methods for small molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to gradual supersaturation and crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. The crystal is rotated to collect a complete dataset of diffraction intensities at various orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods, which are highly effective for small molecules.[6] This yields an initial electron density map. An atomic model is built into this map, and the structure is refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Visualizing the Workflow

The logical progression of validating a molecular structure using X-ray crystallography is depicted in the following workflow diagram.

X-ray Crystallography Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: Workflow for the structural validation of this compound by X-ray crystallography.

Comparison with Alternative Methodologies

While X-ray crystallography provides the most definitive structural data, other analytical techniques are crucial for initial characterization and for compounds that are difficult to crystallize.

Analytical Techniques Comparison cluster_primary Primary Structural Elucidation cluster_spectroscopic Spectroscopic & Spectrometric Methods Xray X-ray Crystallography NMR NMR Spectroscopy (¹H, ¹³C) Xray->NMR Complementary Information MS Mass Spectrometry Xray->MS Confirmatory Data IR IR Spectroscopy

Caption: Relationship between X-ray crystallography and other key analytical techniques for molecular structure determination.

References

A Comparative Analysis of 2-Cyano-N-cyclopropylacetamide and Other N-Substituted Cyanoacetamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted cyanoacetamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a diverse range of biologically active heterocyclic compounds.[1] This guide provides a comparative analysis of 2-cyano-N-cyclopropylacetamide and other N-substituted cyanoacetamides, focusing on their synthesis, biological activities, and potential as therapeutic agents. The information presented is collated from various studies to offer a broad perspective on the structure-activity relationships within this class of compounds.

Synthesis of N-Substituted Cyanoacetamides

The primary synthetic route to N-substituted cyanoacetamides involves the condensation of an amine with an ethyl cyanoacetate derivative.[2] This straightforward reaction allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the exploration of a vast chemical space.

General Synthetic Workflow:

G cluster_synthesis Synthesis cluster_evaluation Evaluation Primary_Amine Primary/Secondary Amine Reaction Condensation Reaction (e.g., Reflux in Ethanol) Primary_Amine->Reaction Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Reaction N_Substituted_Cyanoacetamide N-Substituted Cyanoacetamide Reaction->N_Substituted_Cyanoacetamide Purification Purification (e.g., Recrystallization) N_Substituted_Cyanoacetamide->Purification N_Substituted_Cyanoacetamide->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., Enzyme Assays) Characterization->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies

Caption: General workflow for the synthesis and evaluation of N-substituted cyanoacetamides.

Comparative Biological Activity

N-substituted cyanoacetamides have been investigated for a wide range of biological activities, including enzyme inhibition, and antimicrobial and anticancer effects. The nature of the N-substituent plays a crucial role in determining the potency and selectivity of these compounds.

Enzyme Inhibition

A notable application of N-substituted cyanoacetamides is in the development of enzyme inhibitors. For instance, certain derivatives have shown potent urease inhibitory activity.

CompoundN-SubstituentUrease Inhibition IC₅₀ (µg/mL)Reference
This compound CyclopropylData not available-
Compound 15 (in cited study)Varies~17.34[3]
Compound 19 (in cited study)Varies~36.75[3]
Thiourea (Standard)-~27.5[3]

Note: The IC₅₀ values are compiled from different studies and are presented for comparative purposes. Direct comparison requires head-to-head testing under identical experimental conditions.

Some 2-cyanoacrylamide derivatives, which can be synthesized from N-substituted cyanoacetamides, have been identified as potent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.[4]

CompoundTargetIC₅₀ (nM)Reference
Derivative with 2-cyano-3-(6-methylpyridin-2-yl)acrylamideTAK127[4]
Anticancer Activity

Several N-substituted cyanoacetamides have demonstrated significant in-vitro anticancer activity against various cancer cell lines.

CompoundN-SubstituentCell LineIC₅₀ (µM)Reference
This compound CyclopropylData not available--
Phenothiazine derivative 6c (in cited study)HexylAsPC137.32 (mM)[5]
Phenothiazine derivative 6c (in cited study)HexylSW1990Data not available[5]
Antimicrobial Activity

Unsaturated 2-cyanoacetamide derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[6]

CompoundBacterial StrainZone of Inhibition (mm at 200 µg/mL)Reference
Compound 5 (in cited study)S. aureusHigh[6]
Ampicillin (Standard)S. aureus21.0 ± 0.45[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: TAK1)

This protocol outlines a general procedure for assessing the inhibitory activity of N-substituted cyanoacetamide derivatives against a protein kinase, such as TAK1.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer solution containing HEPES, MgCl₂, MnCl₂, DTT, and BSA.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer.

  • Substrate Solution: Prepare a stock solution of the specific peptide substrate for the kinase.

  • Test Compounds: Prepare serial dilutions of the N-substituted cyanoacetamide derivatives in DMSO.

2. Assay Procedure:

  • Add the kinase, substrate, and test compound to a 96-well plate.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

3. Detection:

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.[7]

Signaling Pathway

N-substituted cyanoacetamides that act as kinase inhibitors can modulate various signaling pathways involved in cellular processes like inflammation and cell survival. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, where TAK1 is a key upstream kinase.

G TNFR TNFR TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits TAK1 TAK1 TRAF2->TAK1 Activates IKK_Complex IKK Complex (IKKα/β/γ) TAK1->IKK_Complex Phosphorylates IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes Inhibitor N-Substituted Cyanoacetamide Inhibitor Inhibitor->TAK1

Caption: Simplified NF-κB signaling pathway showing the potential point of intervention for N-substituted cyanoacetamide-based TAK1 inhibitors.

Conclusion

The N-substituted cyanoacetamide scaffold continues to be a rich source of novel drug candidates with a wide array of biological activities. While direct comparative data for this compound is limited in the public domain, the broader class of N-substituted cyanoacetamides demonstrates significant potential in various therapeutic areas, particularly as enzyme inhibitors and anticancer agents. The versatility of their synthesis allows for extensive structure-activity relationship studies, paving the way for the development of more potent and selective drug molecules. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of specific derivatives like this compound.

References

A Comparative ¹H and ¹³C NMR Spectral Analysis of Cyanoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-cyano-N-cyclopropylacetamide and its structural analogs. While the specific experimental NMR data for this compound is documented in the scientific literature, this guide focuses on a detailed comparison with commercially available and structurally related compounds to offer valuable insights for spectral interpretation and characterization. The presented data, experimental protocols, and structural correlations are intended to aid researchers in the identification and analysis of novel cyanoacetamide and cyclopropylamide derivatives.

Data Presentation: Comparative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and selected alternative compounds. This side-by-side comparison highlights the influence of the cyclopropyl and cyano moieties on the chemical shifts of adjacent protons and carbons.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compound CDCl₃/MeODData not publicly available. The synthesis and full spectral characterization, including ¹H NMR, have been reported.[1]
2-cyanoacetamide DMSO-d₆7.64 (s, 1H, NH), 7.32 (s, 1H, NH), 3.58 (s, 2H, CH₂)
N-cyclopropylacetamide CDCl₃5.60 (br s, 1H, NH), 2.60 (m, 1H, CH-cyclopropyl), 1.95 (s, 3H, CH₃), 0.70 (m, 2H, CH₂-cyclopropyl), 0.48 (m, 2H, CH₂-cyclopropyl)
2-cyano-N-ethylacetamide CDCl₃6.2 (br s, 1H, NH), 3.4 (s, 2H, CH₂CN), 3.3 (q, 2H, J=7.2 Hz, NCH₂), 1.2 (t, 3H, J=7.2 Hz, CH₃)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃/MeODData not publicly available. The synthesis and full spectral characterization, including ¹³C NMR, have been reported.[1]
2-cyanoacetamide DMSO-d₆163.0 (C=O), 117.5 (CN), 25.0 (CH₂)
N-cyclopropylacetamide CDCl₃172.5 (C=O), 23.5 (CH-cyclopropyl), 23.0 (CH₃), 6.5 (CH₂-cyclopropyl)
2-cyano-N-ethylacetamide CDCl₃161.0 (C=O), 116.0 (CN), 35.0 (NCH₂), 26.0 (CH₂CN), 14.5 (CH₃)

Experimental Protocols

The following are generalized experimental protocols for the synthesis of N-substituted cyanoacetamides and the acquisition of NMR spectra.

Synthesis of N-Alkyl/Aryl-2-cyanoacetamides

A common method for the synthesis of N-substituted 2-cyanoacetamides involves the amidation of ethyl cyanoacetate with a primary amine.

Materials:

  • Ethyl cyanoacetate

  • Primary amine (e.g., cyclopropylamine, ethylamine)

  • Toluene or another suitable solvent

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen solvent.

  • Add ethyl cyanoacetate (1.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Dry the purified product under vacuum.

NMR Spectral Acquisition

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker, JEOL) with a standard probe for ¹H and ¹³C detection.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1.0 - 5.0 seconds.

  • Acquisition Time: 2.0 - 4.0 seconds.

  • Spectral Width: 10-15 ppm.

¹³C NMR Parameters (Typical):

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: 1.0 - 2.0 seconds.

  • Spectral Width: 200-250 ppm.

Mandatory Visualization

The following diagrams illustrate the chemical structure and key ¹H NMR correlations for this compound, as well as a generalized experimental workflow for its synthesis.

workflow start Reactants (Ethyl Cyanoacetate, Cyclopropylamine) reaction Amidation Reaction (Reflux in Toluene) start->reaction workup Workup (Solvent Removal) reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product analysis Spectral Analysis (¹H and ¹³C NMR) product->analysis

References

A Comparative Guide to the Mass Spectrometry of 2-cyano-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry data for 2-cyano-N-cyclopropylacetamide and its structural analogs, 2-cyano-N-methylacetamide and 2-cyano-N-phenylacetamide. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds in various research and development settings.

Mass Spectrometry Data Comparison

The following table summarizes the key mass spectrometry data for this compound and its analogs. This data is essential for distinguishing between these structurally similar compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z) and Proposed Fragments
This compound C6H8N2O124.14[M+H]+: 125.07 , [M+Na]+: 147.05, [M-H]-: 123.06. Predicted fragments include ions resulting from the loss of the cyclopropyl group and cleavage of the amide bond.
2-cyano-N-methylacetamide C4H6N2O98.10[M]+•: 98 , 57, 42, 41. Key fragments correspond to the loss of the methylamino group and cleavage of the C-C bond adjacent to the nitrile.
2-cyano-N-phenylacetamide C9H8N2O160.17[M]+•: 160 , 119, 93, 65, 40. Fragmentation is characterized by the loss of the phenylamino group and subsequent cleavages of the aromatic ring.

Note: The fragmentation of amides in mass spectrometry, particularly under electron ionization (EI), commonly proceeds through two main pathways: α-cleavage and McLafferty rearrangement. Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group, while the McLafferty rearrangement is a hydrogen rearrangement followed by the cleavage of a C-C bond.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the proposed electron ionization (EI) fragmentation pathway for this compound.

fragmentation_pathway mol This compound m/z = 124 frag1 [M-C3H4]+• m/z = 84 mol:f1->frag1 Loss of cyclopropene frag2 [C3H5N]+• m/z = 55 mol:f1->frag2 Amide bond cleavage frag3 [CH2CN]+ m/z = 40 frag1:f1->frag3 Loss of C2H2O frag4 [C3H5]+ m/z = 41 frag2:f1->frag4 Loss of CN

Caption: Proposed EI fragmentation of this compound.

Experimental Protocols

The acquisition of high-quality mass spectrometry data is crucial for accurate compound identification and structural elucidation. Below are generalized experimental protocols for analyzing small molecules like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

  • If necessary, perform derivatization to increase the volatility of the analyte.

2. GC-MS System and Parameters:

  • Gas Chromatograph: Agilent GC-MS system (or equivalent).

  • Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Workflow for GC-MS Analysis

GCMS_Workflow A Sample Preparation B GC Separation A->B C Ionization (EI) B->C D Mass Analysis C->D E Data Acquisition & Processing D->E

Caption: A typical workflow for GC-MS analysis.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

ESI-MS is well-suited for the analysis of polar and thermally labile compounds.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of water and an organic solvent, to a final concentration of approximately 1-10 µg/mL.

  • The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

2. ESI-MS System and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Positive or negative electrospray ionization.

  • Capillary Voltage: 3-4 kV.

  • Nebulizing Gas (Nitrogen) Flow: 8-12 L/min.

  • Drying Gas (Nitrogen) Temperature: 300-350 °C.

  • Fragmentor Voltage: This should be optimized for the compound of interest to control the extent of in-source fragmentation.

  • Mass Range: m/z 50-500.

Workflow for ESI-MS Analysis

ESIMS_Workflow A Sample Infusion/LC Introduction B Electrospray Ionization A->B C Ion Transfer B->C D Mass Analysis C->D E Data Acquisition D->E

Caption: A general workflow for ESI-MS analysis.

A Comparative Analysis of the Reactivity of 2-cyano-N-cyclopropylacetamide and 2-cyano-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of two important building blocks in organic synthesis: 2-cyano-N-cyclopropylacetamide and 2-cyano-N,N-diethylacetamide. While direct, head-to-head experimental comparisons are not extensively available in published literature, this document extrapolates their reactivity based on established principles of organic chemistry, focusing on the electronic and steric influences of the N-cyclopropyl and N,N-diethyl substituents.

Chemical Structures and Properties

A summary of the key physical and chemical properties of the two compounds is presented below.

PropertyThis compound2-cyano-N,N-diethylacetamide
Molecular Formula C₆H₈N₂OC₇H₁₂N₂O
Molecular Weight 124.14 g/mol 140.18 g/mol
Appearance Solid (predicted)Colorless to light yellow liquid
CAS Number 15029-37-526391-06-0

Reactivity Profile: A Comparative Overview

The reactivity of these molecules is primarily dictated by the interplay of three key features: the electrophilic carbonyl carbon of the amide, the nucleophilic amide nitrogen, and the acidic α-protons of the methylene group adjacent to the cyano and carbonyl groups. The nature of the substituent on the amide nitrogen—cyclopropyl versus diethyl—significantly modulates these characteristics.

Electronic Effects

The N-cyclopropyl group, due to the unique hybridization of the cyclopropane ring carbons, can exhibit electron-donating character through σ-conjugation. This can increase the electron density on the amide nitrogen, potentially making it slightly more nucleophilic and the carbonyl carbon slightly less electrophilic compared to the N,N-diethyl derivative. The two ethyl groups in 2-cyano-N,N-diethylacetamide are simple alkyl groups with a standard inductive electron-donating effect.

Steric Effects

The N,N-diethyl group presents significantly more steric hindrance around the amide nitrogen and the carbonyl group compared to the N-cyclopropyl group. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon and also hinder reactions involving the amide nitrogen itself. The cyclopropyl group, being a secondary amide, has one less substituent on the nitrogen, leading to a less crowded environment.

Key Chemical Reactions: A Comparative Discussion

Hydrolysis of the Amide Bond

Amide hydrolysis, which can occur under acidic or basic conditions, involves nucleophilic attack at the carbonyl carbon.

  • 2-cyano-N,N-diethylacetamide: The steric bulk of the two ethyl groups is expected to hinder the approach of water or hydroxide ions, making hydrolysis slower compared to less substituted amides.

  • This compound: Being a secondary amide with a less sterically demanding substituent, it is predicted to undergo hydrolysis more readily under similar conditions.

General Experimental Protocol for Amide Hydrolysis (Illustrative)

Objective: To hydrolyze the N-substituted 2-cyanoacetamide to the corresponding carboxylic acid and amine.

Materials:

  • N-substituted 2-cyanoacetamide (1.0 eq)

  • 6M Hydrochloric Acid or 6M Sodium Hydroxide

  • Suitable solvent (e.g., water, ethanol/water mixture)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Dissolve the N-substituted 2-cyanoacetamide in the chosen solvent in a round-bottom flask.

  • Add the acidic or basic solution to the flask.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • For acidic hydrolysis, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate) and extract the carboxylic acid with an organic solvent.

  • For basic hydrolysis, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid, which can then be collected by filtration.

Hydrolysis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_products Products start N-substituted 2-cyanoacetamide hydrolysis Acid or Base Hydrolysis (Reflux) start->hydrolysis Dissolve in solvent workup Neutralization/ Acidification hydrolysis->workup Cool to RT products Carboxylic Acid + Amine workup->products Extraction/ Filtration

Caption: Workflow for the hydrolysis of N-substituted 2-cyanoacetamides.

Knoevenagel Condensation

This reaction involves the condensation of the active methylene group with an aldehyde or ketone, catalyzed by a base. The rate-determining step is often the deprotonation of the α-carbon.

  • This compound vs. 2-cyano-N,N-diethylacetamide: The electronic differences between the N-cyclopropyl and N,N-diethyl groups are less likely to have a major impact on the acidity of the α-protons. Therefore, the reactivity in Knoevenagel condensations is expected to be comparable for both compounds, with yields being primarily dependent on the reaction conditions and the electrophile used. Published studies on similar N-substituted cyanoacetamides show high yields in these reactions.[1]

General Experimental Protocol for Knoevenagel Condensation

Objective: To synthesize an α,β-unsaturated cyanoacrylamide derivative.

Materials:

  • N-substituted 2-cyanoacetamide (1.0 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Base catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask with Dean-Stark apparatus (if removing water)

  • Magnetic stirrer and heating source

Procedure:

  • To a solution of the N-substituted 2-cyanoacetamide and the carbonyl compound in the chosen solvent, add a catalytic amount of the base.

  • Heat the mixture to reflux. If water is a byproduct, a Dean-Stark trap can be used for its removal to drive the equilibrium.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Knoevenagel_Condensation reagents N-substituted 2-cyanoacetamide + Aldehyde/Ketone reaction Knoevenagel Condensation (Reflux in Solvent) reagents->reaction catalyst Base Catalyst (e.g., Piperidine) catalyst->reaction product α,β-Unsaturated Cyanoacrylamide reaction->product

Caption: Key steps in a Knoevenagel condensation reaction.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular self-condensation of a dinitrile to form a cyclic α-cyano enamine, which can be hydrolyzed to a cyclic ketone. While the title compounds are not dinitriles, the principles of the initial intermolecular Thorpe reaction (self-condensation of a nitrile) can be considered. This reaction relies on the deprotonation of the α-carbon.

  • Comparative Reactivity: Similar to the Knoevenagel condensation, the reactivity in a Thorpe-type reaction is primarily dependent on the acidity of the α-protons. Therefore, significant differences in reactivity between this compound and 2-cyano-N,N-diethylacetamide are not anticipated in this context.

Summary of Predicted Reactivity

Reaction TypePredicted Reactivity of this compoundPredicted Reactivity of 2-cyano-N,N-diethylacetamidePrimary Influencing Factor
Amide Hydrolysis HigherLowerSteric Hindrance
Knoevenagel Condensation SimilarSimilarα-Proton Acidity
Thorpe-type Reaction SimilarSimilarα-Proton Acidity

Conclusion

The choice between this compound and 2-cyano-N,N-diethylacetamide in a synthetic route will likely depend on the desired properties of the final product and the specific reaction conditions. For reactions where the amide bond is intended to be cleaved, the less sterically hindered this compound may be the more reactive choice. For reactions involving the active methylene group, both compounds are expected to exhibit similar reactivity. The information and protocols provided in this guide serve as a foundation for researchers to make informed decisions in their synthetic endeavors. It is important to note that these comparisons are based on established chemical principles, and empirical validation through direct comparative experiments is recommended for specific applications.

References

In Vitro Biological Activity of 2-Cyano-N-cyclopropylacetamide: A Comparative Analysis with Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Postulated Biological Activity and Standard Drug Comparison

Based on the activities of related compounds, 2-cyano-N-cyclopropylacetamide is hypothesized to exhibit either anticancer or antimicrobial properties. This section compares the potential efficacy of this compound with standard drugs used in these fields.

Anticancer Activity

Derivatives of cyanoacetamide have shown potential as anticancer agents. For instance, certain N-hetaryl-2-cyanoacetamide derivatives have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Comparison of Anticancer Activity of Cyanoacetamide Derivatives with Standard Drugs

Compound/DrugTarget Cell Line(s)IC50 (µM)Mechanism of ActionReference
Hypothetical: this compound e.g., PC3, HepG2Data Not AvailablePostulated: Induction of apoptosis, cell cycle arrest-
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivativesPC3, HepG2Varies by derivativeInduction of apoptosis, anti-metastatic, anti-angiogenic[1]
Doxorubicin (Standard) Broad spectrum~0.05 - 5DNA intercalation, topoisomerase II inhibitionGeneral Knowledge
Paclitaxel (Standard) Broad spectrum~0.002 - 0.1Microtubule stabilization, mitotic arrestGeneral Knowledge
Antimicrobial Activity

Unsaturated 2-cyanoacetamide derivatives have been assessed for their in vitro antibacterial properties against various pathogenic bacteria. The mechanism is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Table 2: Comparison of Antimicrobial Activity of Cyanoacetamide Derivatives with Standard Drugs

Compound/DrugTarget Organism(s)MIC (µg/mL)Mechanism of ActionReference
Hypothetical: this compound e.g., S. aureus, E. coliData Not AvailablePostulated: Inhibition of bacterial growth-
Unsaturated 2-cyanoacetamide derivativesGram-positive and Gram-negative bacteriaVaries by derivativeNot fully elucidated[2]
Ciprofloxacin (Standard) Broad spectrum~0.004 - 2DNA gyrase and topoisomerase IV inhibitionGeneral Knowledge
Vancomycin (Standard) Gram-positive bacteria~0.5 - 4Inhibition of cell wall synthesisGeneral Knowledge

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which could be adapted for the evaluation of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is based on the methodology used for evaluating the cytotoxicity of novel N-hetaryl-2-cyanoacetamide derivatives.

  • Cell Culture: Human cancer cell lines (e.g., PC3, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The test compound (dissolved in a suitable solvent like DMSO) is added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of new antimicrobial agents.

  • Bacterial Strain Preparation: The bacterial strains to be tested are grown in a suitable broth medium overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate using broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway for anticancer activity and a general workflow for in vitro screening.

anticancer_pathway cluster_cell Cancer Cell 2_cyano_N_cyclopropylacetamide 2-cyano-N- cyclopropylacetamide Receptor Cell Surface Receptor 2_cyano_N_cyclopropylacetamide->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Inhibition Transcription_Factors Transcription Factors (e.g., NF-κB) Signaling_Cascade->Transcription_Factors Inhibition Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest experimental_workflow Start Start: Synthesize/ Obtain Compound Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Dose-Response, MIC) Hit_Identification->Secondary_Screening Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection Mechanism_Studies Mechanism of Action Studies Secondary_Screening->Mechanism_Studies

References

Comparative Guide to the Structure-Activity Relationship of 2-Cyano-N-cyclopropylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-cyano-N-cyclopropylacetamide derivatives, focusing on their structure-activity relationships (SAR). The information is compiled from various studies to offer an objective overview of their performance as bioactive compounds, supported by experimental data.

Introduction

This compound is a core chemical scaffold that has been explored for a variety of therapeutic applications. Derivatives of this parent molecule have shown promise as inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH) and transforming growth factor beta-activated kinase 1 (TAK1), as well as modulators of ion channels like SLACK potassium channels.[1][2][3] These activities translate into potential treatments for inflammatory diseases, cancer, and other conditions. This guide will delve into the specific structural modifications that influence the biological activity of these derivatives.

Data Presentation

The following tables summarize the quantitative data from various studies on this compound derivatives, highlighting their biological activities.

Table 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition and In Vivo Anti-inflammatory Activity

Compound IDModificationsIn Vitro DHODH PotencyIn Vivo Activity (Rat Collagen-Induced Arthritis)Reference
1 (Leflunomide)-Active Metabolite (2) is the inhibitor-[1]
2 (A77 1726)Active metabolite of LeflunomidePotent Inhibitor-[1]
3 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamideHighED50 = 2 mg/kg[1]

Table 2: TAK1 Inhibition

Compound IDModificationsIC50 (nM)Reference
13h 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety attached to an imidazopyridine core27[3]

Table 3: SLACK Potassium Channel Inhibition

Compound IDModificationsIC50 (µM)Reference
10 Hit compound-[2]
18 2-chloro analogImproved potency vs. 10[2]
20 4-chloro analogImproved potency vs. 10[2]
26 4-trifluoromethyl analogImproved potency vs. 10[2]
33 2-cyano analogImproved potency vs. 10[2]
35 4-cyano analogImproved potency vs. 10[2]
66 N-methyl linker and a phenyl group with a polar cyano substituentSubmicromolar[2]

Table 4: Antibacterial Activity of α,β-unsaturated 2-cyanoacetamide derivatives

Compound IDModificationsZone of Inhibition against S. aureus (mm at 200 µg/mL)Reference
5 -19.8 ± 0.83[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Dihydroorotate Dehydrogenase (DHODH) Potency Assay

The in vitro potency of the compounds as DHODH inhibitors was determined by measuring their ability to inhibit the enzymatic activity of DHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in de novo pyrimidine biosynthesis.[1] The assay typically involves:

  • Incubation of the test compound with purified DHODH enzyme.

  • Addition of the substrate, dihydroorotate, and a suitable electron acceptor.

  • Monitoring the rate of the reaction, often by spectrophotometrically measuring the reduction of the electron acceptor.

  • Calculating the concentration of the compound that causes 50% inhibition (IC50) of the enzyme activity.

Rat Collagen (II)-Induced Arthritis Model

The in vivo anti-inflammatory activity of the compounds was assessed in a rat model of collagen-induced arthritis.[1] The general procedure is as follows:

  • Induction of arthritis in rats by immunization with type II collagen.

  • Oral administration of the test compounds at various doses to the arthritic rats over a specified period.

  • Evaluation of the disease progression by measuring parameters such as paw swelling, clinical scores of arthritis, and body weight changes.

  • Determination of the effective dose that produces a 50% reduction in the disease severity (ED50).

TAK1 Inhibitory Activity Assay

The inhibitory activity against TAK1 was evaluated using a biochemical assay.[3] The protocol generally involves:

  • Incubating the test compound with the TAK1 enzyme.

  • Initiating the kinase reaction by adding ATP and a suitable substrate.

  • Measuring the enzyme activity, often through the quantification of phosphorylated substrate using methods like ELISA or radiometric assays.

  • Calculating the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vitro Antibacterial Activity Assay (Zone of Inhibition)

The antibacterial activity of the synthesized derivatives was evaluated using the agar well diffusion method.[4]

  • A standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) is uniformly spread on a sterile agar plate.

  • Wells are created in the agar using a sterile borer.

  • A specific concentration of the test compound dissolved in a suitable solvent is added to the wells.

  • The plates are incubated under appropriate conditions to allow bacterial growth.

  • The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters.

Mandatory Visualization

Signaling Pathway of TAK1 Inhibition

TAK1_Inhibition_Pathway cluster_upstream Upstream Signals cluster_pathway TAK1 Signaling Cascade cluster_downstream Downstream Effects TNF-α TNF-α TAK1 TAK1 TNF-α->TAK1 IL-1β IL-1β IL-1β->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NF-κB NF-κB IKK_complex->NF-κB Cell\nSurvival Cell Survival MAPK_pathway->Cell\nSurvival Inflammatory\nResponse Inflammatory Response NF-κB->Inflammatory\nResponse Derivatives 2-Cyano-N-cyclopropyl acetamide Derivatives Derivatives->TAK1

Caption: Inhibition of the TAK1 signaling pathway by this compound derivatives.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro In Vitro Assays (e.g., Enzyme Inhibition) Purification->In_Vitro In_Vivo In Vivo Models (e.g., Disease Models) In_Vitro->In_Vivo Data_Analysis Quantitative Data Analysis (IC50, ED50) In_Vitro->Data_Analysis In_Vivo->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Synthesis

Caption: A typical experimental workflow for structure-activity relationship (SAR) studies.

Logical Relationship of SAR in DHODH Inhibitors

SAR_Logic cluster_core Core Structure cluster_modifications Structural Modifications cluster_activity Biological Activity Core 2-Cyano-N-cyclopropyl acetamide Scaffold R1 Substitution on N-phenyl ring R2 Modifications at propenamide moiety Activity DHODH Inhibition & In Vivo Efficacy R1->Activity R2->Activity

Caption: Logical relationship between structural modifications and biological activity.

References

A Comparative Guide to Confirming the Identity and Purity of 2-cyano-N-cyclopropylacetamide using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous confirmation of a compound's identity and purity is a cornerstone of regulatory compliance and preclinical success. For a novel molecule like 2-cyano-N-cyclopropylacetamide, a robust analytical methodology is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quality control of this compound, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Techniques

The choice of analytical technique for purity and identity confirmation hinges on the physicochemical properties of the analyte. For this compound, a polar and potentially thermally labile molecule, HPLC emerges as a superior method for routine quality control.

Analytical TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.- High resolution and sensitivity for separating the main compound from impurities.[1][2] - Amenable to polar and non-volatile compounds.[3][4] - Operates at ambient temperature, preventing thermal degradation.[3] - Well-established for pharmaceutical quality control.[5]- Requires reference standards for quantitative analysis.
Gas Chromatography (GC) Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.- High separation efficiency for volatile compounds.[5]- Requires the analyte to be volatile and thermally stable, which may not be the case for this compound without derivatization.[1][4] - Derivatization adds complexity and potential for side reactions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to determine molecular structure.- Provides detailed structural information for identity confirmation. - Can be used for quantitative analysis (qNMR) without a reference standard of the analyte.[6][7]- Lower sensitivity compared to HPLC for detecting trace impurities. - Complex mixtures can lead to overlapping signals, making quantification of minor components challenging.
Mass Spectrometry (MS) Ionization of the analyte and separation of ions based on their mass-to-charge ratio.- Provides accurate mass measurement for identity confirmation. - Can be coupled with HPLC (LC-MS) for powerful impurity identification.[5]- Not a standalone quantitative technique for purity assessment without isotopic labeling or extensive calibration.

Key Takeaway: For routine purity assessment and quantification of this compound, HPLC offers the most practical and reliable approach due to its direct applicability to polar, non-volatile compounds and its high resolving power for impurity profiling.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-15 min: 20% to 80% Acetonitrile

    • 15-20 min: 80% Acetonitrile

    • 20-25 min: 80% to 20% Acetonitrile

    • 25-30 min: 20% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Identity Confirmation: The retention time of the major peak in the sample chromatogram should match that of the reference standard.

  • Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Purity Analysis of this compound

The following table summarizes hypothetical data from the HPLC analysis of a batch of this compound, demonstrating its utility in separating the main compound from potential process-related impurities.

Peak IDCompound NameRetention Time (min)Area (%)
1Cyanoacetic acid3.20.15
2Cyclopropylamine4.50.05
3This compound 12.8 99.75
4Unknown Impurity16.20.05

Note: This data is illustrative and serves to demonstrate the separation capabilities of the described HPLC method.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the logical flow of confirming the identity and purity of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram identity Identity Confirmation (Retention Time Match) chromatogram->identity purity Purity Calculation (Area % Method) chromatogram->purity decision_pathway start Start: Quality Control of This compound check_properties Assess Physicochemical Properties (Polarity, Volatility, Thermal Stability) start->check_properties is_volatile Is the compound volatile and thermally stable? check_properties->is_volatile hplc Primary Method: HPLC is_volatile->hplc No (Polar, Non-volatile) gc Alternative Method: GC (with derivatization) is_volatile->gc Yes nmr_ms Confirmatory Methods: NMR & MS for Structural Elucidation hplc->nmr_ms gc->nmr_ms end End: Confirmed Identity & Purity nmr_ms->end

References

A Comparative Guide to 2-cyano-N-cyclopropylacetamide (CAS: 15029-37-5) and Alternative N-Substituted Cyanoacetamides for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-cyano-N-cyclopropylacetamide and other N-substituted cyanoacetamide derivatives, focusing on their potential biological activities. While computational studies suggest potential for this compound, this guide will objectively compare its predicted properties with experimentally validated data from alternative compounds in the same chemical class, highlighting opportunities for future research and development.

Introduction to N-Substituted Cyanoacetamides

N-substituted cyanoacetamides are a versatile class of organic compounds characterized by a core cyanoacetamide structure with a variable substituent on the amide nitrogen. This structural motif serves as a valuable scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticonvulsant, and kinase inhibitory properties. The reactivity of the cyano and amide groups, along with the active methylene group, allows for a wide range of chemical modifications to tune the pharmacological profile of these molecules.

Physicochemical Properties and Synthesis

This compound (2CCPA) is a white solid with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[1] Its synthesis is typically achieved through the amidation of ethyl cyanoacetate with cyclopropylamine. This straightforward synthetic route is common for many N-substituted cyanoacetamides, allowing for the generation of diverse libraries of compounds for biological screening.

Table 1: Comparison of Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure
This compound15029-37-5C₆H₈N₂O124.14this compound structure
2-cyano-N-(1-phenylethyl)acetamide14936-74-2C₁₁H₁₂N₂O188.232-cyano-N-(1-phenylethyl)acetamide structure
(E)-3-(4-methoxyphenyl)-N-((6-oxo-1,6-dihydropyridin-2-yl)carbamoyl)acrylamideN/AC₁₆H₁₅N₃O₄313.31Structure not readily available

Comparative Biological Activity

While experimental data on the biological activity of this compound is limited, computational docking studies have suggested its potential to interact with various protein targets. To provide a practical comparison, this guide presents experimental data for two other N-substituted cyanoacetamide derivatives that have been evaluated for their antimicrobial and kinase inhibitory activities.

Antimicrobial Activity

A study on unsaturated 2-cyanoacetamide derivatives demonstrated their potential as antibacterial agents. For instance, certain derivatives have shown significant activity against various bacterial strains.

Table 2: In Vitro Antibacterial Activity of an Unsaturated Cyanoacetamide Derivative

Bacterial StrainZone of Inhibition (mm) at 200 µg/mL
Bacillus cereus15.2 ± 0.51
Bacillus megaterium14.8 ± 0.63
Staphylococcus aureus19.8 ± 0.83
Salmonella typhi11.3 ± 0.44
Escherichia coli11.1 ± 0.77
Shigella sonnei12.5 ± 0.38
Ampicillin (Control)21.0 ± 0.45 (S. aureus)

Data presented as mean ± standard deviation.[2]

TAK1 Inhibition

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling protein involved in inflammation and cancer pathways. Certain 2-cyanoacrylamide derivatives have been identified as potent TAK1 inhibitors.

Table 3: In Vitro TAK1 Inhibitory Activity of an Imidazopyridine-Tethered 2-Cyanoacrylamide

CompoundTargetIC₅₀ (nM)
2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivativeTAK127

[1]

Experimental Protocols

Synthesis of this compound

Materials:

  • Ethyl cyanoacetate

  • Cyclopropylamine

  • Toluene (or another suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine cyclopropylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).

  • Add a suitable solvent, such as toluene, to facilitate mixing.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Determination of Antimicrobial Activity (Agar Well Diffusion Method)

Materials:

  • Synthesized cyanoacetamide derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton agar plates

  • Sterile cork borer

  • Micropipette

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and swab it uniformly across the surface of a Mueller-Hinton agar plate.

  • Using a sterile cork borer, create wells of a specific diameter in the agar.

  • Prepare solutions of the test compounds at a known concentration (e.g., 200 µg/mL) in a suitable solvent (e.g., DMSO).

  • Add a fixed volume of each compound solution to the respective wells.

  • A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., ampicillin) serves as a positive control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well.

In Vitro Kinase Inhibition Assay (for TAK1)

Materials:

  • Recombinant human TAK1 enzyme

  • Test compounds (cyanoacetamide derivatives)

  • ATP

  • Substrate peptide

  • Kinase buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the TAK1 enzyme, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a set period.

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay.

  • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

  • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

G General Workflow for Biological Screening cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis Synthesis Synthesis of N-substituted Cyanoacetamide Purification Purification and Characterization Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock Antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) Stock->Antimicrobial Kinase Kinase Inhibition Assay (e.g., TAK1 IC50) Stock->Kinase Anticonvulsant Anticonvulsant Model (e.g., MES test) Stock->Anticonvulsant Collect Data Collection (Zone of Inhibition, % Inhibition) Antimicrobial->Collect Kinase->Collect Anticonvulsant->Collect Analyze IC50/EC50 Calculation Statistical Analysis Collect->Analyze SAR Structure-Activity Relationship (SAR) Analysis Analyze->SAR

Caption: A generalized workflow for the synthesis, biological screening, and data analysis of N-substituted cyanoacetamide derivatives.

TAK1 Signaling Pathway

TAK1_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Complex Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 TAB1_2 TAB1/TAB2 TAK1->TAB1_2 MKKs MKKs (MKK4/7, MKK3/6) TAK1->MKKs Activates IKK IKK Complex (IKKα/β/γ) TAK1->IKK Activates TAB1_2->TAK1 JNK_p38 JNK / p38 MAPK MKKs->JNK_p38 NFkB NF-κB IKK->NFkB Inflammation Inflammation, Cell Survival JNK_p38->Inflammation Apoptosis Apoptosis JNK_p38->Apoptosis NFkB->Inflammation Inhibitor 2-Cyanoacrylamide Inhibitors Inhibitor->TAK1

Caption: Simplified TAK1 signaling pathway indicating the point of inhibition by 2-cyanoacrylamide derivatives.

Conclusion

This compound belongs to a chemical class with demonstrated potential for diverse biological applications. While computational data for this specific compound is available, a lack of published experimental data on its biological activity presents a clear research gap. This guide provides a framework for comparison with other N-substituted cyanoacetamides that have been experimentally validated as antimicrobial agents and kinase inhibitors. The provided experimental protocols can serve as a starting point for the biological evaluation of this compound and other novel derivatives. Further research is warranted to determine the therapeutic potential of this and related compounds.

References

A Comparative Guide to the Synthetic Routes of N-Cyclopropylamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-cyclopropylamides are a prevalent structural motif in medicinal chemistry, valued for their unique conformational properties and metabolic stability, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. The efficient synthesis of these amides is, therefore, a critical aspect of drug discovery and development. This guide provides an objective comparison of the most common synthetic routes to N-cyclopropylamides, supported by experimental data and detailed methodologies.

Comparison of Synthetic Performance

The selection of a synthetic route for a particular N-cyclopropylamide will depend on several factors, including the nature of the starting materials, desired scale, and tolerance of functional groups. The following table summarizes the quantitative performance of key synthetic methods.

Synthetic RouteStarting MaterialsCoupling/Activating Agent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
From Acyl Chlorides Benzoyl Chloride, Cyclopropylamine-Dichloromethane-8 to rt1 - 2>90
From Carboxylic Acids (EDC/HOBt Coupling) Benzoic Acid, CyclopropylamineEDC, HOBt, DMAP, DIPEAAcetonitrile2312 - 2470 - 90
From Carboxylic Acids (HATU Coupling) 4-Chlorobenzoic Acid, CyclopropylamineHATU, DIEADMA602~49[1]
From Esters (Direct Amidation) Methyl Benzoate, CyclopropylamineNb2O5None150 - 2004 - 24Moderate to High
Buchwald-Hartwig Amination 4-Bromotoluene, CyclopropylaminePd(OAc)2, BINAP, Cs2CO3Toluene110843 - 99[2]
Ullmann Condensation 4-Iodotoluene, CyclopropylamineCuI, L-Proline, K2CO3DMSOrt - 9012 - 24Good to Excellent

Synthetic Pathways Overview

The primary methods for the synthesis of N-cyclopropylamides can be broadly categorized into two main strategies: formation of the amide bond from a carboxylic acid derivative and cyclopropylamine, or the cross-coupling of an aryl/heteroaryl halide with cyclopropylamine.

cluster_amide_formation Amide Bond Formation cluster_cross_coupling Cross-Coupling Reactions Carboxylic Acid Carboxylic Acid N-Cyclopropylamide N-Cyclopropylamide Carboxylic Acid->N-Cyclopropylamide Coupling Agents (EDC, HATU, etc.) + Cyclopropylamine Acyl Chloride Acyl Chloride Acyl Chloride->N-Cyclopropylamide + Cyclopropylamine Ester Ester Ester->N-Cyclopropylamide Direct Amidation + Cyclopropylamine Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide N-Aryl-Cyclopropylamide N-Aryl-Cyclopropylamide Aryl/Heteroaryl Halide->N-Aryl-Cyclopropylamide Buchwald-Hartwig (Pd-cat) or Ullmann (Cu-cat) + Cyclopropylamine

Caption: Major synthetic strategies for N-cyclopropylamides.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Synthesis from Acyl Chlorides

This classical method is often high-yielding and proceeds under mild conditions.

Acyl_Chloride Acyl Chloride (e.g., Benzoyl Chloride) Reaction Reaction at low temperature Acyl_Chloride->Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction Base Base (optional) (e.g., Pyridine, Et3N) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Cyclopropylamide Workup->Product

Caption: Workflow for N-cyclopropylamide synthesis from acyl chlorides.

Experimental Procedure:

To a solution of cyclopropylamine (1.3 equivalents) in dichloromethane (DCM) at -8 °C is added a solution of the acyl chloride (1.0 equivalent) in DCM dropwise under stirring.[3] An optional base such as pyridine or triethylamine can be added to scavenge the HCl byproduct. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Synthesis from Carboxylic Acids via Peptide Coupling

This is a versatile method that allows for the coupling of a wide range of carboxylic acids with cyclopropylamine using various coupling reagents.

Carboxylic_Acid Carboxylic Acid Reaction Reaction at Room Temperature Carboxylic_Acid->Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Coupling_Reagent->Reaction Base Base (e.g., DIPEA, Et3N) Base->Reaction Solvent Aprotic Solvent (e.g., ACN, DMF) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Cyclopropylamide Workup->Product Aryl_Halide Aryl Halide (e.g., 4-Bromotoluene) Reaction Reaction under Inert Atmosphere (e.g., 110 °C) Aryl_Halide->Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Reaction Ligand Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Workup Filtration & Purification Reaction->Workup Product N-Aryl-Cyclopropylamide Workup->Product Aryl_Iodide Aryl Iodide (e.g., 4-Iodotoluene) Reaction Reaction at rt to 90 °C Aryl_Iodide->Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction Cu_Catalyst Cu Catalyst (e.g., CuI) Cu_Catalyst->Reaction Ligand Ligand (e.g., L-Proline) Ligand->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Aryl-Cyclopropylamide Workup->Product

References

Safety Operating Guide

Proper Disposal of 2-Cyano-N-cyclopropylacetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational protocols for the handling and disposal of 2-cyano-N-cyclopropylacetamide, this guide is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring personnel safety and environmental compliance.

This compound (CAS No. 15029-37-5) is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Proper disposal is not merely a recommendation but a critical component of laboratory safety and regulatory compliance. The primary directive for disposal is to adhere to local regulations and utilize an approved hazardous waste disposal facility.[1]

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is imperative to be familiar with its hazards and to don the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side-shields or goggles
Respiratory Use only in a well-ventilated area. If dust is generated, a P2 filter respirator is recommended.
Body Laboratory coat

Emergency Procedures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, including weighing papers, spatulas, and contaminated PPE, must be collected in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Unused Product: Unused or expired this compound must be disposed of as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Labeling:

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • "this compound"

  • CAS Number: "15029-37-5"

  • The primary hazards (e.g., "Harmful," "Irritant")

  • Accumulation start date

3. Storage:

Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

4. Final Disposal:

Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management service. Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Wear Appropriate PPE: Don all required personal protective equipment before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Place all contaminated materials (absorbent, cleaning supplies, contaminated PPE) into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and wipe dry.

  • Disposal: Seal and label the hazardous waste container and dispose of it according to the procedures outlined above.

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Segregate into Labeled Hazardous Waste Container A->B C Store in Designated Satellite Accumulation Area B->C D Arrange for Pickup by Licensed Waste Disposal Service C->D E Proper Disposal at an Approved Facility D->E

Figure 1. Disposal Workflow for this compound

References

Safeguarding Your Research: A Guide to Handling 2-Cyano-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of 2-cyano-N-cyclopropylacetamide. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to researchers and drug development professionals.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar cyanide-containing compounds, it should be treated as harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and serious eye irritation.[1][2] Therefore, a stringent PPE protocol is mandatory.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[3][4]To protect against potential splashes and splatters of the compound.
Hand Protection Double gloving with nitrile rubber gloves.[3][5][6]Provides robust protection against skin contact. Thicker or PVC/neoprene gloves can also be considered.[3]
Body Protection A full-length laboratory coat with long sleeves.[4]To prevent contamination of personal clothing.
Respiratory Protection To be used in a properly functioning chemical fume hood.[3][4][5]Minimizes the risk of inhaling dust or vapors. A full-face respirator may be required if exposure limits are exceeded.[4]
Footwear Closed-toe shoes.[4]Protects feet from spills.

II. Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to prevent exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a safety shower and eyewash station are easily accessible.[4]

    • Review the Safety Data Sheet (SDS) for any specific handling instructions.[4]

    • Prepare all necessary equipment and reagents within a designated and properly functioning chemical fume hood.[3][5]

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • Keep the container tightly closed when not in use.[4]

  • Experimental Procedure:

    • Perform all reactions involving this compound within the chemical fume hood.

    • Avoid direct contact with the substance.

    • Wash hands thoroughly after handling, even if gloves were worn.[5]

  • Spill Management:

    • Small spills within a fume hood: Can be cleaned up by trained personnel wearing appropriate PPE.[3] Use an absorbent material to collect the spill, then decontaminate the area.

    • Large spills or spills outside a fume hood: Evacuate the area immediately.[3] Close off the laboratory and contact the institution's Environmental Health and Safety (EHS) office.[3] Do not attempt to clean up large spills without specialized training and equipment.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste: All contaminated materials, including gloves, wipes, and weighing paper, must be disposed of as hazardous waste.[5] This waste should be collected in a dedicated, clearly labeled, and sealed container.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.[4]

  • Labeling: All waste containers must be labeled as "HAZARDOUS WASTE – Cyanide" and include the date of generation. It is critical to also label the container with "No Acids" to prevent the generation of highly toxic hydrogen cyanide gas.[5]

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[4][7]

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office, following all local and national regulations.[2][7]

IV. Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Surfaces handle_reaction->cleanup_decontaminate disposal_solid Segregate Solid Waste handle_reaction->disposal_solid disposal_liquid Segregate Liquid Waste handle_reaction->disposal_liquid cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_remove_ppe->disposal_solid disposal_label Label Waste Containers disposal_solid->disposal_label disposal_liquid->disposal_label disposal_store Store Waste Appropriately disposal_label->disposal_store

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-cyano-N-cyclopropylacetamide
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Reactant of Route 2
2-cyano-N-cyclopropylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.